N,N-dibutyl-2-chloropyridin-4-amine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1602008-01-4 |
|---|---|
Molecular Formula |
C13H21ClN2 |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
N,N-dibutyl-2-chloropyridin-4-amine |
InChI |
InChI=1S/C13H21ClN2/c1-3-5-9-16(10-6-4-2)12-7-8-15-13(14)11-12/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
CXBIMADRJYBHGN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC(=NC=C1)Cl |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,N-dibutyl-2-chloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dibutyl-2-chloropyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a dialkylamino group at the 4-position and a chlorine atom at the 2-position of a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-donating nature of the dibutylamino group and the reactivity of the chloro substituent govern its chemical behavior and potential for further functionalization. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its general reactivity profile.
Chemical Identity and Physical Properties
While specific experimentally determined data for this compound is limited in publicly available literature, its fundamental properties can be tabulated based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| Synonyms | 4-(Dibutylamino)-2-chloropyridine | - |
| CAS Number | 1602008-01-4 | [1] |
| Molecular Formula | C₁₃H₂₁ClN₂ | [1] |
| Molecular Weight | 240.77 g/mol | [1] |
| Appearance | Predicted: Colorless to yellow oil or solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents | Inferred |
Synthesis
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and common starting material for this synthesis is 2,4-dichloropyridine. The greater reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic attack allows for a regioselective substitution.
Proposed Synthetic Pathway
The reaction proceeds by the displacement of the C4-chloro group of 2,4-dichloropyridine by dibutylamine. The C2-chloro group is less reactive due to the stronger electron-withdrawing effect of the adjacent nitrogen atom, which deactivates it towards nucleophilic attack.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the amination of dichloropyridines and may require optimization.
Materials:
-
2,4-Dichloropyridine
-
Dibutylamine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
To a solution of 2,4-dichloropyridine (1.0 eq.) in DMF in a round-bottom flask is added potassium carbonate (2.0 eq.).
-
Dibutylamine (1.2 eq.) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to 80-100 °C and stirred for several hours until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Reactivity and Potential Signaling Pathways
The chemical reactivity of this compound is primarily dictated by the remaining chloro substituent and the pyridine nitrogen. The C2-chloro group can undergo further nucleophilic substitution under more forcing conditions or through metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 2-position, making this compound a valuable intermediate for creating libraries of disubstituted pyridines.
The pyridine nitrogen can act as a Lewis base, coordinating to metal centers or undergoing protonation. This property is crucial for its potential role in biological systems, where it could interact with metalloenzymes or receptors.
While no specific signaling pathways involving this compound have been described, its structural similarity to other 2-aminopyridine derivatives suggests potential interactions with various biological targets. For instance, substituted aminopyridines are known to act as kinase inhibitors, ion channel modulators, and ligands for various receptors. A hypothetical workflow for screening its biological activity is presented below.
Caption: A workflow for investigating biological activity.
Spectroscopic Data (Predicted)
| Data Type | Predicted Features |
| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (δ 6.0-8.0 ppm). The aliphatic protons of the butyl chains would appear in the upfield region (δ 0.8-3.5 ppm), showing characteristic splitting patterns (triplets for methyl groups, multiplets for methylene groups). |
| ¹³C NMR | Aromatic carbons would resonate in the δ 100-160 ppm range. The carbon bearing the chlorine atom would be shifted downfield. The aliphatic carbons of the butyl groups would appear in the upfield region (δ 10-60 ppm). |
| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) at m/z 240, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of butyl groups. |
Conclusion
This compound is a chemical entity with significant potential as a synthetic intermediate. Its preparation via nucleophilic aromatic substitution on 2,4-dichloropyridine is a feasible approach. The presence of a reactive chlorine atom allows for diverse downstream chemical modifications, paving the way for the creation of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation is warranted to fully characterize its physical and chemical properties and to explore its biological activity.
References
An In-depth Technical Guide to the Synthesis of N,N-dibutyl-2-chloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for N,N-dibutyl-2-chloropyridin-4-amine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. The synthesis involves a two-stage process: the preparation of the key intermediate, 4-amino-2-chloropyridine, followed by the N,N-dibutylation of this intermediate. This document details the established synthetic routes, experimental protocols, and quantitative data to support research and development activities.
Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through a two-step sequence. First, the precursor 4-amino-2-chloropyridine is synthesized. Two main industrial methods exist for this precursor: one commencing with 2-chloropyridine and the other with isonicotinic acid. Following the successful synthesis of 4-amino-2-chloropyridine, the final product is obtained through an N,N-dibutylation reaction.
Step 1: Synthesis of 4-amino-2-chloropyridine
Two principal pathways are recognized for the industrial production of 4-amino-2-chloropyridine.
Pathway 1: From 2-Chloropyridine
This common and economical method utilizes readily available 2-chloropyridine as the starting material. The process involves the N-oxidation of 2-chloropyridine, followed by nitration and subsequent reduction of the nitro group to an amino group.
Pathway 2: From Isonicotinic Acid
An alternative route begins with the more affordable isonicotinic acid. This pathway involves N-oxidation, amination to form the amide, chlorination, and finally a Hofmann degradation to yield the desired aminopyridine.
Step 2: N,N-dibutylation of 4-amino-2-chloropyridine
The final step involves the alkylation of the amino group of 4-amino-2-chloropyridine with butyl groups. This is typically achieved by reacting 4-amino-2-chloropyridine with a suitable butylating agent, such as butyl bromide, in the presence of a base.
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of 4-amino-2-chloropyridine.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Reduction of 2-chloro-4-nitropyridine-N-oxide | 2-chloro-4-nitropyridine-N-oxide | 4-amino-2-chloropyridine | 91.3% |
Experimental Protocols
Synthesis of 4-amino-2-chloropyridine from 2-chloro-4-nitropyridine-N-oxide
This protocol is adapted from a patented procedure.
Materials:
-
2-chloro-4-nitropyridine-N-oxide (0.2 mol)
-
Iron powder (0.7 mol)
-
Glacial acetic acid (250 mL)
-
50 wt.% aqueous sodium hydroxide solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene
-
Cyclohexane
Procedure:
-
To a reaction vessel, add 2-chloro-4-nitropyridine-N-oxide (0.2 mol), iron powder (0.7 mol), and glacial acetic acid (250 mL).
-
Heat the mixture to reflux and maintain for 1.5 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to a temperature at or below 25 °C.
-
Adjust the pH of the mixture to 7.0-8.0 using a 50 wt.% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 500 mL).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a 1:1 (v/v) mixture of benzene and cyclohexane to obtain the target product, 2-chloro-4-aminopyridine.
Synthesis of this compound (General Procedure)
While a specific protocol for this reaction is not detailed in the searched literature, a general procedure for the N,N-dialkylation of an aminopyridine can be proposed based on standard organic chemistry principles.
Materials:
-
4-amino-2-chloropyridine
-
Butyl bromide (at least 2 equivalents)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., DMF, THF)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chloropyridine in the chosen anhydrous solvent.
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).
-
Stir the mixture for a period to allow for the deprotonation of the amino group.
-
Add butyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to yield this compound.
Disclaimer: This technical guide is intended for informational purposes for qualified researchers and scientists. The experimental protocols provided are based on published literature and general chemical principles. All chemical syntheses should be carried out in a well-equipped laboratory, with appropriate safety precautions, and by trained personnel. It is the responsibility of the user to verify the procedures and assess the hazards associated with the chemicals and reactions described.
Technical Guide: N,N-dibutyl-2-chloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The target compound, N,N-dibutyl-2-chloropyridin-4-amine, is not a widely cataloged substance with a dedicated CAS number in major chemical databases. This guide, therefore, focuses on the synthesis of this compound from its readily available precursor, 4-Amino-2-chloropyridine (CAS: 14432-12-3). The experimental protocols provided are proposed methodologies based on established chemical principles for N-alkylation of aminopyridines.
Introduction
This compound is a dialkylated derivative of 4-Amino-2-chloropyridine. While specific data for the N,N-dibutyl derivative is scarce, its synthesis can be achieved through standard organic chemistry transformations. This document provides a technical overview of the starting material and proposes two primary synthetic routes for obtaining the target compound: direct N-alkylation and reductive amination. These methods are presented with detailed hypothetical experimental protocols to guide researchers in the laboratory synthesis of this and similar compounds.
Physicochemical Data
Quantitative data for the starting material is summarized below, along with predicted data for the final product.
Table 1: Physicochemical Properties of 4-Amino-2-chloropyridine
| Property | Value | Citations |
| CAS Number | 14432-12-3 | [1][2] |
| Molecular Formula | C₅H₅ClN₂ | [1][2] |
| Molecular Weight | 128.56 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 90-94 °C | [3] |
| Boiling Point | 153 °C at 5 mmHg | [4] |
| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, and acetone. | [1][3] |
| pKa | 4.73 ± 0.30 (Predicted) | [1] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C₁₃H₂₁ClN₂ |
| Molecular Weight | 240.77 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents |
Proposed Synthetic Routes and Experimental Protocols
Two plausible methods for the synthesis of this compound are detailed below.
Route 1: Direct N-Alkylation
This approach involves the direct alkylation of the amino group of 4-Amino-2-chloropyridine with a suitable butylating agent, such as 1-bromobutane, in the presence of a base to neutralize the hydrobromic acid byproduct.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Amino-2-chloropyridine (1.0 eq.).
-
Solvent and Base: Add a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, followed by a non-nucleophilic base (e.g., potassium carbonate or sodium hydride, 2.5 eq.).
-
Addition of Alkylating Agent: While stirring the suspension under a nitrogen atmosphere, add 1-bromobutane (2.2 eq.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for the direct N-alkylation of 4-Amino-2-chloropyridine.
Route 2: Reductive Amination
Reductive amination is a two-step, one-pot reaction that first involves the formation of an enamine or iminium ion from the reaction of 4-Amino-2-chloropyridine with butyraldehyde. This intermediate is then reduced in situ by a selective reducing agent to yield the desired N,N-dibutylated product. This method can offer higher selectivity and milder reaction conditions.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve 4-Amino-2-chloropyridine (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]
-
Aldehyde Addition: Add butyraldehyde (2.2 eq.) to the solution.
-
Formation of Intermediate: If necessary, a catalytic amount of acetic acid can be added to facilitate the formation of the enamine/iminium intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq.) portion-wise to the reaction mixture.[7]
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane) and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Amino-2-chloropyridine [webbook.nist.gov]
- 3. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
An In-depth Technical Guide to the Molecular Structure of N,N-dibutyl-2-chloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of N,N-dibutyl-2-chloropyridin-4-amine. Due to the limited availability of public domain experimental data for this specific compound, this document leverages data from its precursor, 2-chloro-4-aminopyridine, and established synthetic methodologies to present a detailed and scientifically grounded resource. This guide is intended to support research and development efforts in medicinal chemistry and drug discovery by providing key structural information, a plausible synthetic protocol, and context for its potential biological activities.
Introduction
Substituted aminopyridines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities.[1][2] Modifications of the amino group and substitutions on the pyridine ring can lead to compounds with a wide range of pharmacological properties, including phosphodiesterase-4 (PDE4) inhibition and potential applications in the treatment of neurodegenerative disorders.[1][3] this compound is a derivative of 4-aminopyridine, characterized by the presence of two butyl chains on the amino group and a chlorine atom at the 2-position of the pyridine ring. This guide provides a detailed examination of its molecular structure and a proposed synthetic route.
Molecular Structure and Properties
The molecular structure of this compound is defined by a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a dibutylamino group.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1602008-01-4[4] |
| Molecular Formula | C₁₃H₂₁ClN₂[4] |
| Molecular Weight | 240.77 g/mol [4] |
| SMILES | ClC1=NC=CC(N(CCCC)CCCC)=C1[4] |
Physicochemical Properties (Predicted)
| Property | Value |
| XLogP3 | 4.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 6 |
| Exact Mass | 240.144426 |
| Topological Polar Surface Area | 16.1 Ų |
| Heavy Atom Count | 16 |
Note: These properties are computationally predicted and have not been experimentally verified.
Spectroscopic Data (Hypothetical)
| Spectroscopy | Expected Features |
| ¹H NMR | - Signals in the aromatic region corresponding to the pyridine ring protons. - Multiple signals in the aliphatic region corresponding to the two butyl chains, likely showing characteristic triplet and multiplet patterns for the CH₃ and CH₂ groups. |
| ¹³C NMR | - Signals in the aromatic region for the carbon atoms of the pyridine ring. - Signals in the aliphatic region for the carbons of the butyl chains. |
| IR Spectroscopy | - C-Cl stretching vibrations. - C-N stretching vibrations. - Aromatic C-H and C=C stretching vibrations. - Aliphatic C-H stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of butyl groups and other fragments. |
Synthesis
A plausible synthetic route for this compound involves the N-alkylation of 2-chloro-4-aminopyridine. Several methods for the N-alkylation of aminopyridines have been reported in the literature.[5][6] A general protocol is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound via N-alkylation of 2-chloro-4-aminopyridine.
Materials:
-
2-chloro-4-aminopyridine
-
1-Bromobutane (2.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) or Potassium Carbonate (K₂CO₃, 3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-aminopyridine (1.0 equivalent) and anhydrous DMF (or THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (2.5 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. If using potassium carbonate, it can be added directly with the starting material.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, compounds with a substituted 4-aminopyridine scaffold have shown activity as inhibitors of phosphodiesterase-4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can modulate inflammatory responses and other cellular processes.
Generalized PDE4 Inhibition Signaling Pathway
Caption: Generalized signaling pathway of PDE4 inhibition.
Conclusion
This compound is a substituted aminopyridine with potential for further investigation in medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, including key identifiers and predicted physicochemical properties. A detailed, albeit hypothetical, experimental protocol for its synthesis via N-alkylation of 2-chloro-4-aminopyridine has been presented, along with a workflow diagram. Furthermore, the potential biological relevance of this compound has been contextualized through the known activities of related 4-aminopyridine derivatives as PDE4 inhibitors. This technical guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules for drug discovery and development.
References
- 1. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1602008-01-4|this compound|BLD Pharm [bldpharm.com]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Profile of N,N-dibutyl-2-chloropyridin-4-amine
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for N,N-dibutyl-2-chloropyridin-4-amine, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the absence of publicly available experimental data for this specific molecule, this guide leverages established chemical principles and spectroscopic data from analogous compounds to provide a robust predictive analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlations.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 1H | H-6 (Pyridine) |
| ~6.5 | Doublet of Doublets | 1H | H-5 (Pyridine) |
| ~6.4 | Doublet | 1H | H-3 (Pyridine) |
| ~3.4 | Triplet | 4H | N-(CH₂)₂- |
| ~1.6 | Multiplet | 4H | N-CH₂-CH₂- |
| ~1.4 | Multiplet | 4H | -CH₂-CH₃ |
| ~0.9 | Triplet | 6H | -CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-4 (Pyridine) |
| ~152 | C-2 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~108 | C-5 (Pyridine) |
| ~106 | C-3 (Pyridine) |
| ~51 | N-(CH₂)₂- |
| ~30 | N-CH₂-CH₂- |
| ~20 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Solvent: CDCl₃.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2860 | Strong | C-H stretch (alkyl) |
| ~1600 | Strong | C=C/C=N stretch (pyridine ring) |
| ~1550 | Medium | C=C/C=N stretch (pyridine ring) |
| ~1460 | Medium | CH₂ bend |
| ~1380 | Medium | CH₃ bend |
| ~1250 | Strong | C-N stretch (aromatic amine) |
| ~1050 | Medium | C-Cl stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 240/242 | 100 / 33 | [M]⁺ / [M+2]⁺ (presence of Cl) |
| 197/199 | High | [M - C₃H₇]⁺ |
| 183/185 | High | [M - C₄H₉]⁺ |
| 155/157 | Medium | [M - C₆H₁₃]⁺ |
| 141/143 | Medium | [M - C₇H₁₅]⁺ |
Ionization method: Electron Ionization (EI).
Proposed Experimental Protocol: Synthesis of this compound
This section outlines a detailed methodology for the synthesis of this compound via nucleophilic aromatic substitution.
Reaction Scheme:
Materials:
-
2,4-Dichloropyridine
-
Dibutylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (50 mL).
-
Addition of Reagent: While stirring, add dibutylamine (1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Synthetic workflow for this compound.
Determining the Solubility of N,N-dibutyl-2-chloropyridin-4-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining and understanding the solubility of N,N-dibutyl-2-chloropyridin-4-amine in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing the necessary experimental protocols and predictive context to enable researchers to generate and interpret this critical data.
Introduction
This compound belongs to the substituted aminopyridine class of compounds. These molecules are significant scaffolds in pharmaceutical and agrochemical research. Solubility is a fundamental physicochemical property that is critical in drug development for formulation, and in process chemistry for reaction solvent selection, purification, and crystallization. Understanding the solubility of this compound in a range of organic solvents is therefore a crucial step in its development and application.
Physicochemical Properties of the Parent Compound: 4-Amino-2-chloropyridine
To provide a baseline for understanding the solubility characteristics of the target compound, the properties of the parent molecule, 4-amino-2-chloropyridine, are presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [1][2] |
| Molecular Weight | 128.56 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 90-94 °C | [1] |
| Boiling Point | 153 °C | [1] |
| Water Solubility | Sparingly soluble | [1] |
| Organic Solvent Solubility | Readily soluble in ethanol, methanol, and acetone | [1] |
Predicted Solubility Profile of this compound
The addition of two butyl groups to the amino nitrogen of 4-amino-2-chloropyridine is expected to significantly alter its solubility profile. The increased aliphatic character will likely decrease its solubility in polar protic solvents like water and methanol, while increasing its solubility in non-polar and less polar solvents such as hexanes, toluene, and diethyl ether. The presence of the polar pyridine ring and the chloro-substituent will likely ensure some solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.
Quantitative Solubility Data
As quantitative data is not available, the following table is provided as a template for researchers to record their experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).
| Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
| Non-Polar Solvents | ||||
| Hexane | 1.88 | |||
| Toluene | 2.38 | |||
| Diethyl Ether | 4.34 | |||
| Polar Aprotic Solvents | ||||
| Ethyl Acetate | 6.02 | |||
| Tetrahydrofuran (THF) | 7.58 | |||
| Dichloromethane (DCM) | 9.08 | |||
| Acetone | 20.7 | |||
| Acetonitrile | 37.5 | |||
| Dimethylformamide (DMF) | 36.7 | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| Polar Protic Solvents | ||||
| 1-Butanol | 17.8 | |||
| Isopropanol | 19.9 | |||
| Ethanol | 24.6 | |||
| Methanol | 32.7 | |||
| Water | 80.1 |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a solid organic compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The solution should have undissolved solid present at the bottom.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, weigh the vial containing the solid residue.
-
Calculate the mass of the dissolved solid and determine the solubility in g/L.
-
-
Instrumental Analysis (HPLC or UV-Vis):
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.
-
Take a known volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same instrumental method as the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizations
Synthesis of 4-Amino-2-chloropyridine
The synthesis of the parent compound, 4-amino-2-chloropyridine, often serves as a precursor to N-substituted derivatives. A common synthetic route starts from 2-chloropyridine.
Caption: Synthetic route to 4-amino-2-chloropyridine.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for experimentally determining the solubility of a compound.
Caption: Workflow for solubility determination.
Safety Precautions
Working with pyridine derivatives requires adherence to strict safety protocols.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a certified fume hood, to avoid inhalation of any dust or vapors.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[3]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[3] Keep the container tightly closed.
-
Spills: In case of a spill, avoid generating dust. Clean up spills immediately using appropriate absorbent materials and dispose of the waste in a sealed container.
-
First Aid: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
This guide provides a comprehensive framework for researchers to determine the solubility of this compound in a range of organic solvents. By following the detailed experimental protocols and safety guidelines, scientists and drug development professionals can generate the critical data needed to advance their research and development activities with this compound. The provided context on the parent compound and the structured approach to data collection will aid in the systematic evaluation of its solubility profile.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Safety and Handling of Chlorinated Pyridine Compounds
This guide provides a comprehensive overview of the critical safety protocols and handling procedures for chlorinated pyridine compounds. Given their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules, a thorough understanding of their hazardous properties is essential for ensuring laboratory safety.[1][2] Chlorinated pyridines can present significant health risks, including toxicity upon ingestion, inhalation, or skin contact.[3][4][5] Adherence to the safety measures outlined in this document is crucial for minimizing exposure and mitigating risks.
Hazard Identification and Health Effects
Chlorinated pyridine compounds are recognized for their potential toxicity. The introduction of chlorine atoms to the pyridine ring can significantly alter its biological activity and toxicological profile.
General Health Hazards:
-
Irritation: Most pyridine derivatives, including chlorinated ones, can cause local irritation upon contact with skin, mucous membranes, and the cornea.[3] Direct contact can lead to skin irritation, photosensitization, and contact dermatitis.[6] Symptoms of exposure to compounds like 3-(chloromethyl)pyridine hydrochloride include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[7]
-
Toxicity via Multiple Routes: These compounds are often toxic if inhaled, swallowed, or absorbed through the skin.[4][5][7] For example, 2-chloropyridine can be absorbed through the skin, and breathing its vapors can irritate the nose and throat.[8]
-
Systemic Effects: The primary target organ for toxicity is often the liver, with exposures potentially causing conditions ranging from fatty degeneration to hemorrhagic necrosis.[2][3] The kidneys can also be affected.[2] Overexposure may lead to symptoms such as headache, dizziness, nausea, and respiratory irritation.[1][9][10]
Specific Compound Hazards:
-
2-Chloropyridine: Classified as a poisonous material by the U.S. Department of Transportation (DOT #2822).[3] It is reported to be irritating and toxic by ingestion.[3] The pathology from exposure is similar to that of pyridine, with the liver being the primary target organ.[3]
-
3-Chloropyridine: Considered toxic by inhalation, in contact with skin, and if swallowed.[4]
-
Pentachloropyridine: Part of a category of chlorinated pyridines with aggregated production/import volumes in the U.S. between 14 and 90 million pounds in 2005, primarily used as intermediates in pesticide manufacturing.[11]
Quantitative Toxicity Data
The following table summarizes acute toxicity data for select chlorinated pyridine compounds. This data is critical for risk assessment in a laboratory setting.
| Compound | Test Species | Route of Administration | LD50 Value | Citation |
| 2-Chloropyridine | Mouse | Oral | 110 mg/kg | [3] |
| Mouse | Intraperitoneal | 130 mg/kg | [2][3] | |
| Rabbit | Dermal | 48 mg/kg or 64 mg/kg | [2][3][5] | |
| Rabbit | Intraperitoneal | 64 mg/kg or 48 mg/kg | [2][3] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls:
-
Chemical Fume Hood: Always handle chlorinated pyridine compounds within a properly functioning and certified laboratory chemical fume hood to minimize inhalation of volatile fumes.[1][12]
-
Ventilation: The laboratory must be well-ventilated.[1][4] Facilities should be designed to keep airborne concentrations low.[4][13]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, ideally within ten seconds or fifty feet of the work area.[4][12]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA (29 CFR 1910.133) or European Standard (EN166) regulations.[4][13] A face shield may be required when there is a significant splash hazard.[14]
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[4][13] Butyl rubber gloves are recommended for pyridine.[12] Nitrile gloves are also frequently suggested but may offer less resistance; always consult the manufacturer's compatibility chart.[1][9][12][15]
-
Protective Clothing: A fully-buttoned lab coat and appropriate protective clothing are necessary to prevent skin contact.[4][12][13]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a respiratory protection program that meets OSHA standards (29 CFR 1910.134) must be implemented.[4][14] This requires medical clearance, fit testing, and training.[12]
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Experimental Protocols: Safe Handling and Storage
Strict adherence to established protocols is necessary when working with these materials.
Handling Procedures:
-
Preparation: Before beginning work, ensure all necessary engineering controls are active and all required PPE is correctly worn.[16] Clearly label all containers.[1][16]
-
Dispensing: Use spark-proof tools and proper grounding procedures to avoid static electricity discharge, especially as pyridine compounds can be flammable.[4][17]
-
Work Area: Conduct all manipulations in a designated area within a chemical fume hood.[12] Keep the sash at the lowest practical height.
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][18] Do not eat, drink, or smoke in the laboratory.[1][18] Remove and wash contaminated clothing before reuse.[4][18]
Storage Procedures:
-
Containers: Store in tightly closed, sealable, and compatible containers.[1][4][12]
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[1][4][12]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids (e.g., nitric, sulfuric acid).[4][8][12]
-
Ignition Sources: Store away from direct sunlight, heat, sparks, open flames, or any other source of ignition.[8][12]
Spill and Emergency Protocols
Accidents can happen, and a clear, rehearsed emergency plan is vital.
Spill Cleanup Protocol:
-
Small Spills (manageable within 10 minutes):
-
Alert personnel in the immediate area.
-
Wear, at a minimum, chemical safety goggles, appropriate gloves (e.g., butyl rubber), and a lab coat.[12] A respirator may be necessary depending on the spill size and substance volatility.[12]
-
Contain the spill with an inert, dry absorbent material such as vermiculite, sand, or earth.[9][12][19]
-
Use spark-proof tools to collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[4][19]
-
Clean the spill area with soap and water, and ensure adequate ventilation.[8][19]
-
-
Large Spills:
Caption: Emergency response workflow for a chemical spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately and seek medical attention.[12][18]
-
Skin Contact: Remove contaminated clothing and shoes.[12] Flush the affected skin with copious amounts of water for at least 15 minutes and seek medical attention.[1][12]
-
Eye Contact: Immediately flush eyes with large amounts of water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8][12] Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting.[18] Seek immediate medical attention and follow the instructions on the Safety Data Sheet (SDS).[12]
Waste Disposal Protocol
All waste containing chlorinated pyridine compounds must be treated as hazardous waste.
-
Collection: Collect waste, including pure compounds, solutions, and contaminated cleanup materials, in a sealable, airtight, and compatible waste container.[12]
-
Labeling: Attach a "Hazardous Waste" label to the container as soon as the first waste is added.[12] The label should clearly identify the contents.
-
Storage: Store waste containers away from incompatible materials, following the same storage guidelines as for the pure chemicals.[12]
-
Disposal: Follow your institution's and local regulations for hazardous waste disposal.[8][9] This typically involves submitting a chemical collection request to your Environmental Health & Safety department.[12] Never pour chlorinated pyridine waste down the drain.[9]
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2-Chloropyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. gov.uk [gov.uk]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 17. lobachemie.com [lobachemie.com]
- 18. thermofishersci.in [thermofishersci.in]
- 19. sdfine.com [sdfine.com]
The Discovery and Therapeutic Evolution of 4-Aminopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyridine (4-AP) and its derivatives represent a significant class of compounds that have transitioned from esoteric laboratory tools to clinically impactful therapeutics. Initially investigated for their ability to block potassium channels, these molecules have been pivotal in understanding nerve impulse propagation and have found a crucial niche in the symptomatic treatment of neurological disorders characterized by demyelination, most notably multiple sclerosis (MS). This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of 4-aminopyridine derivatives. It details key experimental protocols for their synthesis and biological evaluation, presents quantitative data in a structured format, and visualizes critical pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
A Historical Overview: From Avicide to Advanced Therapeutics
The journey of 4-aminopyridine is a compelling narrative of scientific serendipity and targeted drug development. First synthesized in the early 20th century, its initial applications were far removed from medicine; it was recognized for its potent effects on the central nervous system and was even used as a bird poison.[1] The pharmacological potential of 4-AP began to be unveiled in the mid-20th century when its ability to antagonize the effects of neuromuscular blocking agents was discovered.
A pivotal moment in the history of 4-AP was the discovery of its ability to restore nerve impulse conduction in demyelinated nerve fibers.[2] This finding laid the groundwork for its investigation in demyelinating diseases. Early clinical studies in the 1980s and 1990s explored the use of immediate-release formulations of 4-AP in patients with multiple sclerosis, demonstrating modest improvements in motor function but also highlighting challenges with its narrow therapeutic window and side effects, such as dizziness and paresthesias.
The development of a sustained-release formulation, dalfampridine (brand name Ampyra®), marked a significant advancement. This formulation provided more stable plasma concentrations, improving the safety and efficacy profile. In 2010, the U.S. Food and Drug Administration (FDA) approved dalfampridine to improve walking in patients with multiple sclerosis, a landmark decision that validated the therapeutic potential of potassium channel blockade in this patient population.[1]
Mechanism of Action: Restoring Conduction in Demyelinated Axons
The primary mechanism of action of 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (Kv) channels.[3] In healthy myelinated axons, these channels are typically located in the juxtaparanodal regions, covered by the myelin sheath. However, in demyelinating conditions like multiple sclerosis, the loss of myelin exposes these potassium channels.
The exposure of Kv channels leads to an increased potassium efflux during the action potential, which can cause premature repolarization and ultimately lead to conduction block. By blocking these exposed potassium channels, 4-aminopyridine prolongs the duration of the action potential, allowing for a greater influx of calcium ions at the nerve terminal. This enhanced depolarization helps to overcome the conduction block and restore the propagation of the nerve impulse along the demyelinated axon.[4][5]
Beyond its direct effect on axonal conduction, 4-AP has also been shown to enhance neurotransmitter release at synapses, which may contribute to its therapeutic effects.[6] The primary targets of 4-AP are the delayed rectifier type potassium channels, particularly those of the Kv1 family, such as Kv1.1 and Kv1.2.[3]
Physicochemical and Pharmacokinetic Properties
The therapeutic efficacy and safety of 4-aminopyridine derivatives are intrinsically linked to their physicochemical and pharmacokinetic properties. 4-Aminopyridine itself is a small, water-soluble molecule that can cross the blood-brain barrier.[7] The development of derivatives has often focused on modifying these properties to improve potency, selectivity, and pharmacokinetic profiles.
| Compound | Molecular Weight ( g/mol ) | pKa | logP |
| 4-Aminopyridine | 94.11 | 9.11 | -0.76 |
| 3,4-Diaminopyridine | 109.13 | - | - |
| Nerispirdine | 202.26 | - | - |
| 3-methyl-4-aminopyridine | 108.14 | - | - |
| 3-methoxy-4-aminopyridine | 124.14 | - | - |
| Table 1: Physicochemical Properties of 4-Aminopyridine and Selected Derivatives.[7][8][9] |
The pharmacokinetic profile of dalfampridine, the extended-release formulation of 4-AP, is characterized by a slower rate of absorption and a lower peak plasma concentration compared to immediate-release formulations. This results in a more sustained therapeutic effect and a reduction in dose-related side effects.[10]
Key Experimental Protocols
Synthesis of 4-Aminopyridine Derivatives
This method provides a direct and efficient route to dalfampridine.[11][12]
Materials:
-
4-Cyanopyridine
-
Sodium hypochlorite solution
-
Sodium hydroxide
-
Water
-
Organic solvent (e.g., isopropanol, ethyl acetate)
Procedure:
-
In a reaction vessel, dissolve 4-cyanopyridine in water.
-
Add a solution of sodium hydroxide.
-
Slowly add sodium hypochlorite solution to the mixture while maintaining the temperature between 20-40°C.
-
Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Extract the product with an organic solvent such as isopropanol.
-
Concentrate the organic layer under reduced pressure to obtain crude dalfampridine.
-
Recrystallize the crude product from a suitable solvent like ethyl acetate to yield pure dalfampridine.
Electrophysiological Evaluation of Potassium Channel Blockade
Whole-cell patch-clamp recording is the gold standard for characterizing the effects of 4-AP derivatives on voltage-gated potassium channels.[13][14][15]
Materials:
-
Cell line expressing the target potassium channel (e.g., CHO cells transfected with Kv1.1)
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Culture cells expressing the target Kv channel on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette under positive pressure.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
Record baseline currents.
-
Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Record the currents in the presence of the compound.
-
Analyze the data to determine the IC50 value for channel blockade.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is the most commonly used animal model for multiple sclerosis to evaluate the efficacy of potential therapeutics.[16][17][18][19][20]
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein peptide (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
4-AP derivative to be tested
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer PTX intraperitoneally.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb paralysis, 5 = moribund).
-
-
Drug Administration:
-
Begin administration of the 4-AP derivative or vehicle control at the onset of clinical signs or at a predetermined time point.
-
-
Motor Function Assessment (e.g., Rotarod Test):
-
Train the mice on the rotarod apparatus before EAE induction.
-
Test the motor coordination and balance of the mice at regular intervals after disease onset and treatment initiation.
-
Record the latency to fall from the rotating rod.
-
-
Data Analysis:
-
Compare the clinical scores and rotarod performance between the treated and control groups to determine the efficacy of the compound.
-
Quantitative Biological Activity
The potency of 4-aminopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific potassium channels. These values are crucial for structure-activity relationship (SAR) studies and for guiding the development of more potent and selective compounds.
| Compound | Kv1.1 IC50 (µM) | Kv1.2 IC50 (µM) | Kv1.4 IC50 (µM) |
| 4-Aminopyridine | 170-242 | 230-399 | 399 |
| 3-hydroxy-4-aminopyridine | 7886 | 23652 | 23191 |
| 3-methyl-4-aminopyridine | ~37 (at 0 mV) | - | - |
| 3-methoxy-4-aminopyridine | ~310 (at 0 mV) | - | - |
| 3-trifluoromethyl-4-aminopyridine | ~690 (at 0 mV) | - | - |
| Table 2: IC50 Values of 4-Aminopyridine and Derivatives on Voltage-Gated Potassium Channels.[3][21][22][23] |
Clinical Development and Future Directions
The clinical development of dalfampridine has validated the therapeutic approach of potassium channel blockade for symptomatic treatment in MS. Clinical trials have consistently demonstrated that a subset of patients treated with dalfampridine experience a clinically meaningful improvement in walking speed, as measured by the Timed 25-Foot Walk (T25FW).[24][25][26][27]
Future research in this area is focused on several key aspects:
-
Development of more selective Kv channel blockers: Targeting specific Kv channel subtypes that are upregulated in demyelinated axons could lead to improved efficacy and a better safety profile.
-
Combination therapies: Investigating the use of 4-AP derivatives in combination with disease-modifying therapies for MS to provide both symptomatic relief and address the underlying disease process.
-
Exploration of new therapeutic indications: The mechanism of action of 4-AP derivatives suggests their potential utility in other neurological conditions involving axonal dysfunction, such as spinal cord injury and stroke.
-
Development of novel derivatives: Ongoing medicinal chemistry efforts aim to synthesize new 4-aminopyridine analogues with optimized pharmacokinetic and pharmacodynamic properties.[28]
Conclusion
The story of 4-aminopyridine and its derivatives is a testament to the power of translational research. From a compound with niche applications to a first-in-class therapeutic for a debilitating symptom of multiple sclerosis, its journey highlights the importance of understanding fundamental physiological mechanisms. The continued exploration of this chemical scaffold holds promise for the development of new and improved treatments for a range of neurological disorders, offering hope to patients and new avenues of investigation for scientists and clinicians. This guide provides a solid technical foundation for professionals engaged in this exciting and evolving field.
References
- 1. rsc.org [rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. selleckchem.com [selleckchem.com]
- 4. embopress.org [embopress.org]
- 5. vet.purdue.edu [vet.purdue.edu]
- 6. Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 504-24-5 CAS MSDS (4-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. tandfonline.com [tandfonline.com]
- 11. US20110319628A1 - One-pot process for the synthesis of dalfampridine - Google Patents [patents.google.com]
- 12. EP2394994A1 - One-pot process for the synthesis of dalfampridine - Google Patents [patents.google.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. personal.utdallas.edu [personal.utdallas.edu]
- 15. Patch Clamp Protocol [labome.com]
- 16. Active Induction of Experimental Autoimmune Encephalomyelitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [app.jove.com]
- 18. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Timed 25-Foot Walk | Semantic Scholar [semanticscholar.org]
- 25. Walking impairment in patients with multiple sclerosis – a new therapeutic approach and clinical potential of dalfampridine extended release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Clinical Study Results - AMPYRA® (dalfampridine) [ampyra-hcp.com]
- 27. Timed 25-foot walk: direct evidence that improving 20% or greater is clinically meaningful in MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Understanding the electronic structure of these molecules is paramount for designing novel drug candidates and functional materials. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. This guide details the common theoretical approaches used to study the electronic characteristics of substituted pyridines, using analogues like 2-amino-5-chloropyridine and 3-amino-4-(Boc-amino)pyridine as examples.
Theoretical Methodologies
The investigation of molecular electronic properties heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.
Computational Details
A typical computational protocol for analyzing substituted pyridines involves the following steps:
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. Common levels of theory include B3LYP, a hybrid functional, combined with a basis set such as 6-311++G(d,p). This basis set is robust for capturing the electronic structure of organic molecules.
-
Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Single-point energy calculations are then carried out to determine various electronic properties.
The general workflow for such a theoretical investigation is illustrated below.
Caption: A generalized workflow for the computational analysis of molecular electronic properties.
Key Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule.[1] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[1] A smaller gap suggests higher reactivity and lower stability.[1]
For substituted aminopyridines, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO distribution can vary depending on the nature and position of the substituents.
Table 1: Illustrative Frontier Orbital Energies and Related Properties for Aminopyridine Analogs
| Parameter | 2-Amino-5-chloropyridine | 3-amino-4-(Boc-amino)pyridine |
| HOMO Energy (eV) | -6.070[2] | -6.23 |
| LUMO Energy (eV) | -0.037[2] | -1.21 |
| HOMO-LUMO Gap (eV) | 6.033 | 5.02 |
| Ionization Potential (I) | 6.070 | 6.23 |
| Electron Affinity (A) | 0.037 | 1.21 |
| Global Hardness (η) | 3.017 | 2.51 |
| Global Softness (S) | 0.331 | 0.398 |
| Electronegativity (χ) | 3.054 | 3.72 |
| Chemical Potential (μ) | -3.054 | -3.72 |
| Electrophilicity Index (ω) | 1.545 | 2.77 |
Note: The values for 3-amino-4-(Boc-amino)pyridine are derived from a study using the B3LYP/6-31+G(d,p) level of theory. The values for 2-Amino-5-chloropyridine were calculated using the B3LYP method with the 6-311++g(2d,2p) basis set.[2]
The relationship between these quantum chemical parameters can be visualized as follows:
Caption: Interrelation of key quantum chemical descriptors derived from HOMO and LUMO energies.
Molecular Electrostatic Potential (MESP)
The MESP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring and the amino group are expected to be regions of high electron density.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.[3] It allows for the study of charge transfer and hyperconjugative interactions between filled and vacant orbitals, which contribute to the stability of the molecule.[3] For instance, the interaction between the lone pair of the amino nitrogen and the antibonding orbitals of the pyridine ring can be quantified.
Conclusion
While specific theoretical data for this compound is not currently published, the established computational methodologies provide a robust framework for its investigation. Based on studies of analogous compounds, it is anticipated that this compound possesses a significant dipole moment and is chemically reactive, with the electronic properties being tunable by the interplay of the electron-donating dibutylamino group and the electron-withdrawing chloro substituent. Such theoretical insights are invaluable for the rational design of novel molecules with desired electronic and pharmacological properties.
References
An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-4-(dialkylamino)pyridines in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action for 2-chloro-4-(dialkylamino)pyridines, a class of compounds with significant applications in organic synthesis. Due to the limited specific literature on N,N-dibutyl-2-chloropyridin-4-amine, this document will focus on the well-documented reactivity of its core structure, 4-amino-2-chloropyridine, and related 4-(dialkylamino)pyridine derivatives. These compounds are versatile intermediates and catalysts, primarily functioning through nucleophilic aromatic substitution, as nucleophilic catalysts, and as substrates in cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. The presence of a good leaving group, such as chlorine, at the 2- or 4-positions, which are activated by the ring nitrogen, facilitates nucleophilic aromatic substitution (SNAr). In 2-chloro-4-(dialkylamino)pyridines, the chlorine atom at the C2 position serves as a leaving group.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored. The electron-donating amino or dialkylamino group at the 4-position can modulate the reactivity of the ring towards nucleophilic attack.
A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and strategies employed in the biological activity screening of novel aminopyridine compounds. Aminopyridines, a class of heterocyclic compounds, are recognized for their diverse pharmacological activities and have garnered significant interest in medicinal chemistry. This document details the experimental protocols, data interpretation, and workflow for identifying and characterizing promising aminopyridine-based drug candidates.
Introduction to Aminopyridine Compounds
Aminopyridines are derivatives of pyridine and exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[1] Their unique structural properties allow for interactions with a wide range of enzymes and receptors, leading to a vast array of biological and pharmacological effects.[2] The primary and most well-documented mechanism of action for many aminopyridines is the dose-dependent blockade of voltage-gated potassium channels (Kv channels).[2][3] This activity leads to the prolongation of action potentials, which can enhance neurotransmitter release and improve nerve impulse conduction.[4][5] This mechanism underpins the clinical use of approved drugs like dalfampridine (4-aminopyridine) for improving walking in multiple sclerosis patients and amifampridine (3,4-diaminopyridine) for Lambert-Eaton myasthenic syndrome.[3] Beyond their effects on Kv channels, novel aminopyridine derivatives are being explored for a multitude of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.[2][6][7]
Key Biological Activities and Therapeutic Targets
The versatility of the aminopyridine scaffold has led to the exploration of its derivatives against a wide array of biological targets. A systematic screening approach is crucial to identify and optimize compounds for specific therapeutic indications.
-
Neurological Disorders: The primary therapeutic area for aminopyridines is neurological diseases, owing to their ability to modulate neuronal excitability.[3] The blockade of Kv channels in demyelinated axons by compounds like 4-aminopyridine helps restore action potential conduction.[4][8] This has been shown to improve motor function, vision, and reduce fatigue in multiple sclerosis (MS) patients.[2][9]
-
Oncology: Several studies have investigated the anticancer potential of aminopyridine derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, melanoma, and ovarian cancer.[6][10] The mechanisms are varied and can involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.
-
Antimicrobial Activity: Aminopyridine derivatives have also been screened for their activity against a range of pathogens. Studies have demonstrated their potential as antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[11][12] Some derivatives have also shown promise as antifungal and antitrypanosomal agents.[2][13]
-
Anti-inflammatory Effects: Certain aminopyridine complexes have demonstrated anti-inflammatory properties, for instance, through the inhibition of enzymes like 5-lipoxygenase (5-LOX).[2]
-
Enzyme Inhibition: The aminopyridine scaffold is a valuable pharmacophore for designing enzyme inhibitors. Derivatives have been developed as inhibitors of α-glucosidase, BACE1 (β-secretase 1), and various kinases, highlighting their potential in metabolic disorders and Alzheimer's disease.[2][14]
A Systematic Screening Cascade for Novel Aminopyridine Compounds
A hierarchical and systematic screening process is essential for the efficient identification and development of novel aminopyridine drug candidates. This cascade typically progresses from high-throughput primary screens to more detailed in vitro and in vivo characterization.
Caption: A general workflow for the biological activity screening of novel aminopyridine compounds.
Data Presentation: Biological Activities of Novel Aminopyridine Derivatives
The following tables summarize quantitative data from various screening studies on novel aminopyridine compounds.
Table 1: Anticancer Activity of Aminopyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 18 | MCF-7 (Breast) | Cytotoxicity | 14.81 ± 0.20 | [6] |
| Compound 11 | MCF-7 (Breast) | Cytotoxicity | 20.47 ± 0.10 | [6] |
| Compound 12 | HT-29 (Colon) | Cytotoxicity | 4.15 ± 2.93 | [6] |
| S3c | A2780 (Ovarian) | Cytotoxicity | 15.57 | [10] |
| S3c | A2780CISR (Cisplatin-Resistant Ovarian) | Cytotoxicity | 11.52 | [10] |
| S5b | A2780CISR (Cisplatin-Resistant Ovarian) | Cytotoxicity | Promising Inhibition | [10] |
| S6c | A2780CISR (Cisplatin-Resistant Ovarian) | Cytotoxicity | Promising Inhibition | [10] |
| Co(II) complex | A-549 (Lung) | Cytotoxicity | 81.6 ± 2.4 (µg/ml) | [11] |
| Cu(II) complex | A-549 (Lung) | Cytotoxicity | 108 ± 2.7 (µg/ml) | [11] |
Table 2: Antimicrobial and Enzyme Inhibitory Activity of Aminopyridine Derivatives
| Compound/Derivative | Target Organism/Enzyme | Assay Type | Activity Metric | Value | Reference |
| Compound 2c | S. aureus | MIC | µg/mL | 39 ± 0.000 | [12] |
| Compound 2c | B. subtilis | MIC | µg/mL | 39 ± 0.000 | [12] |
| Thiourea derivatives (47a-47p) | α-glucosidase | Enzyme Inhibition | IC50 Range (µM) | 24.62 ± 0.94 to 142.18 ± 2.63 | [2] |
| Cu-complex | 5-lipoxygenase (5-LOX) | Enzyme Inhibition | % Inhibition at 100 µg/mL | 54.2 ± 2.08 | [2] |
| 4-Aminopyridine | CYP2E1 | CYP450 Inhibition | Estimated IC50 (µM) | 125 | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful screening of novel compounds. Below are methodologies for key in vitro assays.
Cell Viability Assay (e.g., MTT Assay)
This assay is commonly used for primary screening of anticancer activity.
-
Objective: To determine the cytotoxic effect of novel aminopyridine compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminopyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Disk Diffusion and MIC)
These methods are used for primary and secondary screening of antibacterial or antifungal activity.
-
Objective: To assess the ability of aminopyridine compounds to inhibit the growth of microorganisms.
-
Disk Diffusion Assay (Primary Screen):
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[12]
-
-
Minimum Inhibitory Concentration (MIC) Assay (Secondary Screen):
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
-
In Vitro Cytochrome P450 (CYP) Inhibition Assay
This is a critical early ADME/Tox screen to assess the potential for drug-drug interactions.
-
Objective: To determine if novel aminopyridine compounds inhibit the activity of major human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).[15]
-
Principle: The assay uses human liver microsomes, which contain CYP enzymes, and specific probe substrates that are metabolized by individual CYP isoforms to produce a fluorescent or luminescent signal. An inhibitor will reduce the rate of metabolite formation.
-
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine human liver microsomes, a phosphate buffer, and the test aminopyridine compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture to allow the compound to interact with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a specific probe substrate and an NADPH-regenerating system.
-
Incubation: Incubate the reaction for a specific time at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Signal Detection: Measure the product formation using a plate reader (e.g., fluorescence or luminescence) or by LC-MS/MS.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value for the inhibition of each CYP isoform.[15]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by aminopyridine compounds is crucial for rational drug design and development.
Primary Mechanism: Blockade of Voltage-Gated Potassium (Kv) Channels
The most established mechanism of action for compounds like 4-aminopyridine is the blockade of Kv channels.[9] In demyelinated neurons, the exposure of these channels leads to a leakage of potassium ions, which can impair the propagation of action potentials. By blocking these exposed channels, aminopyridines prolong the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release.[4]
Caption: Mechanism of action of aminopyridines via Kv channel blockade.
Other Potential Signaling Pathways
Research suggests that the biological effects of aminopyridines are not limited to Kv channel blockade. For instance, 4-aminopyridine has been shown to induce pulmonary vasoconstriction through the activation of the ERK1/2 signaling pathway.[16] Additionally, some studies challenge the conventional view, suggesting that aminopyridines may directly target presynaptic high voltage-activated calcium channels (HVACCs) to potentiate neurotransmitter release, independent of Kv channel activity.[17] These findings underscore the importance of comprehensive MoA studies in the screening cascade.
Conclusion and Future Directions
The aminopyridine scaffold remains a highly valuable starting point for the development of new therapeutic agents. The diverse biological activities, from neuro-modulatory to anticancer and antimicrobial effects, highlight the immense potential of this class of compounds. A rigorous and systematic screening cascade, incorporating a battery of in vitro and in vivo assays, is paramount for identifying lead candidates with the desired efficacy and safety profiles.
Future research should focus on designing novel aminopyridine derivatives with enhanced selectivity for specific targets to minimize off-target effects. The exploration of their potential in combination therapies, particularly in oncology, could also yield significant therapeutic benefits. As our understanding of the complex pharmacology of aminopyridines continues to grow, so too will the opportunities for developing innovative medicines to address a wide range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]
- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
N,N-Dibutyl-2-chloropyridin-4-amine: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N,N-dibutyl-2-chloropyridin-4-amine is a functionalized pyridine derivative that holds significant potential as a versatile building block in modern organic synthesis. Its unique combination of a nucleophilic tertiary amine, a reactive chloro-substituent, and an aromatic pyridine core makes it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its utility in the development of novel pharmaceuticals and functional materials.
Synthesis and Properties
While dedicated literature on the direct synthesis and properties of this compound is not extensively available, its preparation can be readily achieved through the N-alkylation of the commercially available precursor, 4-amino-2-chloropyridine. The physical and chemical properties of the target compound can be extrapolated from its precursor and are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₂₁ClN₂ | Calculated |
| Molecular Weight | 240.77 g/mol | Calculated |
| Appearance | Predicted: Colorless to yellow oil or low-melting solid | Extrapolated |
| Boiling Point | Predicted: > 250 °C | Extrapolated |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Extrapolated |
| Precursor Melting Point (4-Amino-2-chloropyridine) | 90-94 °C[1][2] | Experimental |
Synthetic Applications
The strategic placement of functional groups in this compound opens up a wide array of possibilities for its use in organic synthesis. The electron-donating dibutylamino group activates the pyridine ring towards electrophilic substitution, while the chloro group at the 2-position serves as a leaving group for nucleophilic aromatic substitution (SNAᵣ) reactions.
Nucleophilic Aromatic Substitution (SNAᵣ)
The chlorine atom at the C2 position of the pyridine ring is susceptible to displacement by various nucleophiles. This allows for the introduction of a diverse range of functional groups, including amines, alcohols, and thiols, providing access to a library of substituted 4-(dibutylamino)pyridines.
Caption: Generalized workflow for SNAᵣ reactions.
Cross-Coupling Reactions
The 2-chloro substituent also makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of complex biaryl and amino-pyridine structures. 4-Amino-2-chloropyridine readily undergoes Suzuki-Miyaura coupling with phenylboronic acid.[1]
Caption: Key components of a cross-coupling reaction.
Potential in Drug Discovery and Agrochemicals
The parent scaffold, aminopyridine, is a well-established pharmacophore found in numerous biologically active compounds. For instance, 4-amino-2-chloropyridine is a key intermediate in the synthesis of plant growth regulators like Forchlorfenuron (KT-30).[1][3][4] It is also a precursor for compounds with potential applications as antihistamines, anti-inflammatory agents, and sedatives.[5] Furthermore, derivatives of 2-amino-4-chloropyrimidine have been investigated for their anticancer properties.[6] The introduction of dibutylamino groups can enhance lipophilicity, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability.
Caption: Workflow in drug discovery.
Experimental Protocols
Synthesis of this compound (Proposed)
Materials:
-
4-Amino-2-chloropyridine
-
1-Bromobutane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-amino-2-chloropyridine (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (2.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Potassium carbonate or Cesium carbonate
-
1,4-Dioxane or Toluene/Water mixture
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), Pd catalyst (0.05 eq), and base (2.0 eq).
-
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired coupled product.
Spectroscopic Data of Precursor: 4-Amino-2-chloropyridine
While the specific spectroscopic data for this compound is not available, the data for its precursor, 4-amino-2-chloropyridine, provides a reference for the pyridine core.
Table 2: Spectroscopic Data for 4-Amino-2-chloropyridine
| Technique | Data | Reference |
| ¹H NMR | Spectra available in public databases. | [7] |
| ¹³C NMR | Spectra available in public databases. | [7] |
| IR | Spectra available in public databases. | [7] |
| Mass Spec | Molecular Weight: 128.56 g/mol | [2][7] |
Conclusion
This compound represents a promising and versatile building block for organic synthesis. Its straightforward preparation from a commercially available precursor and its dual reactivity make it an attractive scaffold for the development of novel compounds in the pharmaceutical and agrochemical industries. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the full potential of this valuable synthon in their synthetic endeavors.
References
- 1. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]
- 2. 4-Amino-2-chloropyridine 97 14432-12-3 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 5. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of N,N-dibutyl-2-chloropyridin-4-amine from 2,4-dichloropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-dibutyl-2-chloropyridin-4-amine is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a substituted aminopyridine core, makes it a versatile building block for creating more complex molecules with potential biological activity. This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2,4-dichloropyridine. The procedure is based on established principles of nucleophilic aromatic substitution, where the chlorine atom at the 4-position of the pyridine ring is selectively displaced by dibutylamine.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the second chlorine atom activates the C4 position, making it more susceptible to nucleophilic attack by dibutylamine compared to the C2 position. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Experimental Protocol
Materials:
-
2,4-Dichloropyridine
-
Dibutylamine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a solution of 2,4-dichloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add dibutylamine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2,4-Dichloropyridine | 1.0 eq |
| Dibutylamine | 1.2 eq |
| Potassium Carbonate | 2.0 eq |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 75-85% (post-purification) |
| Purity (by NMR/LC-MS) | >95% |
Visualization
Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of 2-chloro-4-aminopyridine is a crucial chemical transformation for the synthesis of a variety of compounds with significant applications in medicinal chemistry and agrochemistry. The resulting N-alkylated products serve as key intermediates in the development of novel pharmaceuticals and plant growth regulators. This document provides a detailed protocol for the N-alkylation of 2-chloro-4-aminopyridine, including reaction conditions, experimental procedures, and a summary of relevant data.
Applications
N-alkylated 2-chloro-4-aminopyridine derivatives are valuable precursors for various bioactive molecules. For instance, they are integral to the synthesis of certain plant growth regulators that function as cytokinins, promoting cell division and growth in plants. In the field of drug discovery, these compounds can serve as building blocks for creating libraries of molecules to be screened for a wide range of biological activities.
Experimental Protocols
This section outlines a general procedure for the N-alkylation of 2-chloro-4-aminopyridine using alkyl halides. The protocol is based on established methods for the N-alkylation of related aminopyridine compounds.
Materials:
-
2-chloro-4-aminopyridine
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-aminopyridine (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. Add a suitable base, such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture at 0 °C or room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1) for a period of 2 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure N-alkylated 2-chloro-4-aminopyridine.
Data Presentation
The following table summarizes representative reaction conditions and yields for the N-alkylation of aminopyridine derivatives. While specific data for 2-chloro-4-aminopyridine with a wide range of alkyl halides is limited in the literature, the provided examples with related substrates offer valuable guidance.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pyrimidine derivative | K₂CO₃ | DMF | 80 | 6 | 92 | 2-chloro-4-methylpyridine[1] |
| Bromoethane | NaH | DMF | 0 to RT | 0.5 | Moderate | N-Boc-3-amino-4-chloropyridine[2] |
| Benzyl Alcohol | - | Heptane | 100 | 16 | 90 | 2-aminopyridine |
| Alcohols | KOtBu | Toluene | 140 | 18 | High | Various amines[3] |
Note: The reaction conditions and yields can vary depending on the specific substrate and reagents used. Optimization of the reaction parameters may be necessary to achieve the desired outcome.
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for N,N-Dibutyl-2-chloropyridin-4-amine as a Nucleophilic Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of N,N-dibutyl-2-chloropyridin-4-amine as a nucleophilic catalyst in organic synthesis. While direct experimental data for this specific compound is limited, its structural similarity to highly active 4-(dialkylamino)pyridine (DMAP) catalysts allows for the extrapolation of its catalytic capabilities.[1][2][3][4][5] This document outlines the theoretical basis for its catalytic activity, potential applications in key organic transformations, and detailed experimental protocols based on established procedures for analogous catalysts.
Introduction to Nucleophilic Catalysis by 4-Aminopyridines
4-(Dialkylamino)pyridines are a class of highly efficient nucleophilic catalysts widely employed in organic synthesis.[1][3][5] Their catalytic activity is significantly greater than that of pyridine, often by several orders of magnitude.[1][3] The mechanism of catalysis involves the nucleophilic attack of the pyridine nitrogen on an electrophilic reagent (e.g., an acylating agent) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine), regenerating the catalyst for subsequent cycles.
This compound belongs to this family of catalysts. The dibutylamino group at the 4-position is expected to enhance the nucleophilicity of the pyridine nitrogen, a key factor for high catalytic activity. The presence of a chlorine atom at the 2-position, an electron-withdrawing group, may modulate the basicity and nucleophilicity of the catalyst, potentially influencing its reactivity and selectivity in certain transformations.
Potential Applications
Based on the well-documented applications of its structural analogs, this compound is anticipated to be an effective catalyst for a range of organic reactions, including:
-
Acylation Reactions: Catalyzing the esterification of sterically hindered alcohols and the amidation of poorly nucleophilic amines.[1][2][3]
-
Silylation Reactions: Facilitating the protection of alcohols with silylating agents.[6][7]
-
Carbamoylation and Sulfonylation: Promoting the formation of carbamates and sulfonamides.
-
Phosphorylation: Aiding in the phosphorylation of hydroxyl groups.
The lipophilic nature of the butyl chains may offer advantages in terms of solubility in non-polar organic solvents.
Comparative Catalyst Efficiency (Hypothetical)
The following table provides a hypothetical comparison of the catalytic efficiency of this compound with other common nucleophilic catalysts in a model acylation reaction. The data for DMAP and Pyridine are based on literature values, while the data for the target compound is an educated estimation and should be experimentally verified.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Pyridine | 10 | 24 | < 10 |
| 4-(Dimethylamino)pyridine (DMAP) | 1 | 2 | > 95 |
| This compound | 1-5 | 2-6 | > 90 (estimated) |
Experimental Protocols
Disclaimer: The following protocols are general guidelines based on procedures for analogous catalysts. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) is recommended for specific substrates.
General Protocol for Acylation of a Sterically Hindered Alcohol
This protocol describes a general procedure for the esterification of a sterically hindered secondary or tertiary alcohol using an acid anhydride as the acylating agent.
Materials:
-
Sterically hindered alcohol
-
Acid anhydride (e.g., acetic anhydride, isobutyric anhydride)
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Triethylamine (or other non-nucleophilic base)
Procedure:
-
To a solution of the sterically hindered alcohol (1.0 mmol) and triethylamine (1.5 mmol) in the chosen anhydrous solvent (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.01-0.05 mmol, 1-5 mol%).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid anhydride (1.2 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with the reaction solvent or another suitable organic solvent (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
General Protocol for Silylation of a Primary Alcohol
This protocol provides a general method for the silylation of a primary alcohol using a silyl chloride.
Materials:
-
Primary alcohol
-
Silyl chloride (e.g., tert-butyldimethylsilyl chloride (TBSCl), triisopropylsilyl chloride (TIPSCl))
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
-
Imidazole or a non-nucleophilic base (e.g., triethylamine)
Procedure:
-
To a solution of the primary alcohol (1.0 mmol) and a suitable base (e.g., imidazole, 1.5 mmol) in the chosen anhydrous solvent (5 mL) under an inert atmosphere, add this compound (0.01-0.05 mmol, 1-5 mol%).
-
Add the silyl chloride (1.2 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure silyl ether.
Visualizations
Catalytic Cycle of 4-Aminopyridine Catalyzed Acylation
Caption: General catalytic cycle for acylation reactions.
Experimental Workflow for a Catalyzed Reaction
Caption: A typical experimental workflow.
Catalyst Selection and Optimization Logic
Caption: Logic for catalyst selection and optimization.
References
- 1. 4‐Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)] | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. researchgate.net [researchgate.net]
- 5. 4‐Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)] | CiNii Research [cir.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of N,N-dibutyl-2-chloropyridin-4-amine by Column Chromatography
This document provides a detailed protocol for the purification of N,N-dibutyl-2-chloropyridin-4-amine using silica gel column chromatography. The described methodology is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a substituted pyridine derivative. Due to the presence of the basic pyridine nitrogen and the bulky alkyl groups, purification by column chromatography requires careful selection of the stationary and mobile phases to achieve optimal separation from impurities. This protocol outlines a standard normal-phase chromatography procedure using silica gel, a common and effective method for compounds with moderate polarity. The mobile phase composition can be adjusted based on preliminary Thin Layer Chromatography (TLC) analysis to ensure efficient separation.
Experimental Protocol
This protocol provides a general procedure that may require optimization depending on the specific impurity profile of the crude material.
1. Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (or heptane), Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Sample: Crude this compound
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm) for visualization
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
2. Mobile Phase Preparation
-
Prepare a stock solution of n-Hexane containing 1% Triethylamine (v/v). The addition of a small amount of triethylamine is crucial to prevent peak tailing of the basic amine compound on the acidic silica gel.
-
Prepare a gradient of mobile phases by mixing the n-Hexane/TEA stock solution with Ethyl Acetate. A typical starting gradient could be from 0% to 20% Ethyl Acetate in n-Hexane/TEA.
3. Thin Layer Chromatography (TLC) Analysis
-
Before performing the column chromatography, it is essential to determine the appropriate solvent system using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in n-Hexane, each containing 1% TEA).
-
Visualize the developed plate under a UV lamp. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.
4. Column Packing
-
Choose a glass column of an appropriate size based on the amount of crude material to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-Hexane/TEA).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
5. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Carefully apply the sample to the top of the silica gel bed.
6. Elution and Fraction Collection
-
Begin the elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The gradient should be chosen based on the TLC analysis to ensure good separation.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
7. Product Isolation
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the purity of the final product using appropriate analytical techniques such as HPLC, GC-MS, or NMR.
Data Presentation
The following table should be used to record the experimental parameters and results for the purification of this compound.
| Parameter | Value |
| Compound Name | This compound |
| Crude Sample Weight | e.g., 1.0 g |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | e.g., 2 cm (ID) x 30 cm (L) |
| Mobile Phase System | Ethyl Acetate in n-Hexane with 1% Triethylamine |
| Elution Gradient | e.g., 0% to 20% Ethyl Acetate over 10 column volumes |
| TLC Rf of Pure Compound | e.g., 0.35 (in 10% EtOAc/Hexane with 1% TEA) |
| Fractions Collected | e.g., 50 x 15 mL |
| Pure Product Fractions | e.g., Fractions 25-35 |
| Yield of Pure Product | e.g., 0.85 g |
| Purity (by HPLC/GC) | e.g., >98% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the column chromatography purification process.
Caption: Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols for the Analytical Characterization of N,N-dibutyl-2-chloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of N,N-dibutyl-2-chloropyridin-4-amine, a key intermediate in pharmaceutical synthesis. The following protocols are based on established methods for the analysis of substituted pyridines and related pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying its presence in reaction mixtures or as a final product. A reversed-phase method is generally suitable for this compound.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to construct a calibration curve.
-
Sample Solution Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a similar concentration as the standard stock solution.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
-
Data Presentation: Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | 5 - 10 minutes |
| Purity (by area %) | > 98% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% |
Note: These values are illustrative and may vary depending on the specific instrumentation and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percentage, assuming a response factor of 1 for all components.
-
Data Presentation: Expected GC-MS Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 15 - 20 | [M]+, [M-C4H9]+, fragments of pyridine ring |
| Potential Impurity 1 (e.g., 2-chloropyridin-4-amine) | < 15 | 128, 93 |
| Potential Impurity 2 (e.g., starting materials) | Varies | Varies |
Note: Retention times and mass fragments are predictive and require experimental confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.
Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks in both spectra to the corresponding protons and carbons in the structure of this compound based on their chemical shifts, coupling patterns, and integration values.
-
Data Presentation: Expected NMR Data
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H-6 | ~8.0 | d | 1H |
| Pyridine H-5 | ~6.5 | dd | 1H |
| Pyridine H-3 | ~6.4 | d | 1H |
| N-CH₂ (butyl) | ~3.3 | t | 4H |
| CH₂ (butyl) | ~1.6 | m | 4H |
| CH₂ (butyl) | ~1.4 | m | 4H |
| CH₃ (butyl) | ~0.9 | t | 6H |
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~155 |
| Pyridine C-4 | ~152 |
| Pyridine C-6 | ~148 |
| Pyridine C-3 | ~108 |
| Pyridine C-5 | ~106 |
| N-CH₂ (butyl) | ~50 |
| CH₂ (butyl) | ~30 |
| CH₂ (butyl) | ~20 |
| CH₃ (butyl) | ~14 |
Note: These chemical shifts are estimations based on analogous structures and may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.
Experimental Protocol: FTIR Analysis
Objective: To identify the functional groups in this compound.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Reagents:
-
Sample of this compound
-
Potassium bromide (KBr) (for pellet method)
Procedure:
-
Sample Preparation (ATR): Place a small amount of the sample directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Spectrum Acquisition:
-
Collect a background spectrum (of the empty ATR crystal or a pure KBr pellet).
-
Collect the sample spectrum.
-
The typical range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Data Presentation: Expected FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2960-2850 | C-H stretching (aliphatic) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1465-1455 | C-H bending (aliphatic) |
| ~1250 | C-N stretching (aromatic amine) |
| ~800-700 | C-Cl stretching |
Note: These are general ranges for the expected functional groups.
Visualizations
Experimental Workflow for Characterization
Caption: General analytical workflow for the characterization of this compound.
Logical Relationship of Analytical Techniques
Caption: Logical relationship between the compound and the information provided by each analytical technique.
N,N-Dibutyl-2-chloropyridin-4-amine in Transition Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established reactivity of structurally similar aminopyridine ligands in transition metal catalysis. As of the latest literature search, the specific use of N,N-dibutyl-2-chloropyridin-4-amine as a ligand in published catalytic systems is not documented. Therefore, the provided information serves as a starting point for research and development, and optimization will be required for this specific ligand.
Introduction
N,N-dialkyl-4-aminopyridine derivatives are a versatile class of ligands in transition metal catalysis. Their utility stems from the tunable steric and electronic properties conferred by the alkyl substituents on the amino group and the potential for coordination through the pyridine nitrogen. The presence of a chloro substituent at the 2-position of the pyridine ring in this compound offers an additional site for potential reactivity or modification. This document outlines potential applications and generalized protocols for this compound as a ligand, primarily focusing on palladium-catalyzed cross-coupling reactions, a field where analogous aminopyridine ligands have demonstrated significant utility.
Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with dibutylamine. The substitution is generally favored at the 4-position of the pyridine ring.
Experimental Protocol: Synthesis of the Ligand
Materials:
-
2,4-Dichloropyridine
-
Dibutylamine
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 2,4-dichloropyridine (1.0 eq) in an anhydrous solvent, add dibutylamine (1.1 eq) and triethylamine (1.2 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 80-120 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Based on the performance of other aminopyridine ligands, this compound is a promising candidate ligand for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The dibutyl groups can provide steric bulk that may influence catalyst activity and selectivity.
Suzuki-Miyaura Coupling
This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.
Materials:
-
Aryl halide (e.g., Aryl bromide or chloride)
-
Arylboronic acid or ester
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DME)
-
Water (for some protocols)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium precursor (1-5 mol%), and this compound (1-10 mol%).
-
Add the base (2.0-3.0 eq) and the anhydrous solvent.
-
If required, add a small amount of degassed water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for less reactive substrates. |
| Ligand Loading | 1-10 mol% | The Pd:Ligand ratio often needs optimization (e.g., 1:1, 1:2). |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, DME | Solvent choice depends on the substrates and reaction temperature. |
| Temperature | 80-110 °C | Temperature will need to be optimized for specific substrates. |
| Reaction Time | 2-24 hours | Monitored by TLC or GC-MS. |
Table 1. Generalized Conditions for Suzuki-Miyaura Coupling using an Aminopyridine Ligand.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Materials:
-
Aryl halide (e.g., Aryl bromide or chloride)
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, charge a reaction vessel with the palladium precursor (1-5 mol%), this compound (2-10 mol%), and the base (1.2-1.5 eq).
-
Add the anhydrous solvent, followed by the aryl halide (1.0 eq) and the amine (1.1-1.2 eq).
-
Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography or recrystallization.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-5 mol% | Dependent on the reactivity of the coupling partners. |
| Ligand Loading | 2-10 mol% | A slight excess of ligand relative to palladium is common. |
| Base | NaOtBu, LiHMDS | A strong, non-nucleophilic base is crucial for this reaction. |
| Solvent | Toluene, Dioxane | Must be anhydrous and aprotic. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive halides. |
| Reaction Time | 4-24 hours | Monitor for completion. |
Table 2. Generalized Conditions for Buchwald-Hartwig Amination using an Aminopyridine Ligand.
Conclusion
While direct applications of this compound in transition metal catalysis are yet to be reported, its structural similarity to other effective aminopyridine ligands suggests significant potential. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to begin exploring the catalytic utility of this specific ligand. Key areas for initial investigation would include its performance in palladium-catalyzed cross-coupling reactions, with careful optimization of reaction parameters such as catalyst and ligand loading, base, solvent, and temperature. The unique steric and electronic profile of this compound may offer advantages in specific catalytic transformations.
Application Notes and Protocols for the Functionalization of the Pyridine Ring in N,N-dibutyl-2-chloropyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,N-dibutyl-2-chloropyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The functionalization of its pyridine ring allows for the introduction of diverse substituents, enabling the synthesis of a wide range of novel compounds. This document provides detailed application notes and protocols for the key functionalization reactions of the pyridine ring in this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and C-H arylation. The protocols provided are general and may require optimization for this specific substrate.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This reaction involves the cross-coupling of an organoboron compound (boronic acid or ester) with a halide, catalyzed by a palladium complex. For 2-chloropyridines, this reaction provides an efficient route to 2-arylpyridines, which are of significant interest due to their pharmacological activities.[1]
Data Presentation: Summary of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Pd(PPh₃)₄ is commonly used.[1] Pd/C offers advantages in terms of handling and removal.[3] |
| Ligand | PPh₃, 2-(dicyclohexylphosphino)biphenyl | Often essential for efficient coupling, especially with less reactive chlorides.[3] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | An aqueous solution of the base is typically used.[1] |
| Solvent | Toluene, 1,2-dimethoxyethane (DME), H₂O/Toluene | The choice of solvent can influence reaction efficiency.[1][4] |
| Temperature | Reflux | Reaction is typically carried out at elevated temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent degradation of the catalyst. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a suitable ligand if required (e.g., PPh₃, 10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.) and the solvent (e.g., a mixture of toluene and water).
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-N,N-dibutylpyridin-4-amine.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[5][6] This reaction is particularly useful for introducing a variety of amine functionalities at the 2-position of the pyridine ring.
Data Presentation: Summary of Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) or Palladium(II) precursors are effective. |
| Ligand | BINAP, DPPF, Xantphos, SPhos | Bulky, electron-rich phosphine ligands are crucial for high yields. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are typically used. |
| Temperature | 80-110 °C | Reaction temperatures can vary depending on the reactivity of the substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the catalyst and ligands from oxidation. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., BINAP, 2-5 mol%) to a dry reaction flask.
-
Add the solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the residue by column chromatography to yield the 2-amino-N,N-dibutylpyridin-4-amine derivative.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. It is a reliable method for the synthesis of 2-alkynylpyridines.
Data Presentation: Summary of Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | A variety of palladium catalysts can be used.[9] |
| Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst.[8][9] |
| Ligand | PPh₃ | Often used in conjunction with the palladium catalyst.[9] |
| Base | Et₃N, i-Pr₂NH, piperidine | An amine base is required to deprotonate the alkyne. |
| Solvent | DMF, THF, Acetonitrile | A polar aprotic solvent is typically employed. |
| Temperature | Room temperature to 100 °C | Mild conditions are often sufficient.[7][10] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidative homocoupling of the alkyne. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent (e.g., DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Add the amine base (e.g., Et₃N, 3.0 equiv.).
-
Stir the reaction mixture at the desired temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the 2-alkynyl-N,N-dibutylpyridin-4-amine.
Visualization: Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Palladium-Catalyzed C-H Arylation
Direct C-H arylation is an increasingly important method for the formation of C-C bonds, as it avoids the need for pre-functionalized starting materials.[11][12] This approach allows for the direct coupling of a C-H bond in an arene with an aryl halide. In the context of this compound, this would involve the arylation of a suitable arene partner.
Data Presentation: Summary of C-H Arylation Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂ | Palladium and Ruthenium catalysts are commonly used.[13] |
| Ligand | SPhos, P(o-tol)₃ | Electron-rich and bulky phosphine or carbene ligands are often employed. |
| Base | PivOK, K₂CO₃, NaOAc | A carboxylate or carbonate base is typically used.[12][13] |
| Solvent | Isopropyl acetate, Dioxane, DCM | The choice of solvent can be critical for success.[12][13] |
| Temperature | 100-140 °C | Higher temperatures are generally required for C-H activation. |
| Atmosphere | Inert (Argon or Nitrogen) | To maintain catalyst activity. |
Experimental Protocol: General Procedure for C-H Arylation
-
In a sealed tube, combine this compound (1.0 equiv.), the arene coupling partner (2.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., SPhos, 10 mol%).
-
Add the base (e.g., PivOK, 2.0 equiv.) and the solvent (e.g., isopropyl acetate).
-
Purge the tube with an inert gas, seal it, and heat to the required temperature (e.g., 120 °C) for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the arylated product.
Visualization: C-H Arylation Workflow
Caption: Workflow for the C-H arylation reaction.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. suzuki-miyaura-cross-coupling-of-2-chloropyrazine-with-arylboronic-acids-catalyzed-by-novel-palladium-ii-ono-pincer-complexes - Ask this paper | Bohrium [bohrium.com]
- 5. yufengchemicals.com [yufengchemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Free Amine-Directed Ru(II)-Catalyzed Redox-Neutral [4 + 2] C-H Activation/Annulation of Benzylamines with Sulfoxonium Ylides [organic-chemistry.org]
Application Notes and Protocols for N,N-dibutyl-2-chloropyridin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established applications for N,N-dibutyl-2-chloropyridin-4-amine are not extensively available in current literature. The following application notes and protocols are based on the well-documented medicinal chemistry applications of the parent scaffold, 2-chloro-4-aminopyridine, and the predictable physicochemical effects of N,N-dibutylation.
Introduction
This compound is a derivative of 2-chloro-4-aminopyridine, a versatile heterocyclic scaffold that is a cornerstone in the synthesis of a wide array of biologically active molecules.[1][2][3] The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] The presence of a chlorine atom at the 2-position and an amino group at the 4-position provides two reactive sites for further chemical modifications, making it a valuable starting material for creating diverse chemical libraries for drug discovery.
The addition of two butyl chains to the amino group significantly increases the lipophilicity of the molecule. This modification is expected to influence its pharmacokinetic properties, such as membrane permeability, solubility, and metabolic stability, which are critical parameters in drug design.
Potential Applications in Medicinal Chemistry
The 2-chloro-4-aminopyridine scaffold has been utilized in the development of various therapeutic agents. Based on the activities of related compounds, this compound could serve as a key intermediate or a final compound in the following areas:
-
Anticancer Agents: Pyridine and aminopyrimidine derivatives have shown promise as anticancer agents.[5][6] The 2-chloro-4-aminopyridine scaffold can be elaborated to target various cancer-related pathways. The increased lipophilicity from the dibutyl groups may enhance cell penetration, potentially leading to improved potency.
-
Antimicrobial Agents: Schiff bases derived from 2-amino-4-chloropyridine have demonstrated antibacterial and antifungal activities.[7] this compound could be a precursor for novel antimicrobial compounds where the dibutyl groups might interact with the lipid components of microbial cell membranes.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. By modifying the 2-chloro-4-aminopyridine core, it is possible to design inhibitors for specific kinases involved in disease signaling pathways.
-
Agrochemicals: The parent compound, 4-amino-2-chloropyridine, is an important intermediate for pesticides and plant growth regulators.[2][3][8] While the focus of this document is medicinal chemistry, the underlying scaffold has proven utility in agriculture.
Data Presentation
The following tables summarize the biological activities of various derivatives of the 2-chloro-4-aminopyridine and related aminopyrimidine scaffolds, illustrating the potential for developing potent therapeutic agents from this class of compounds.
Table 1: Antimicrobial Activity of 2-amino-4-chloropyridine Schiff Base Derivatives [7]
| Compound ID | Substituent on Schiff Base | Antibacterial Activity (Zone of Inhibition in mm) vs. S. aureus | Antifungal Activity (Zone of Inhibition in mm) vs. A. niger |
| 3a | Phenyl | 12 | 10 |
| 3b | 4-Chlorophenyl | 18 | 16 |
| 3c | 4-Bromophenyl | 17 | 15 |
| 3d | 4-Fluorophenyl | 16 | 14 |
| 3g | 4-Nitrophenyl | 15 | 13 |
Table 2: Anticancer Activity of 2-amino-4-chloro-pyrimidine Derivatives Against HCT116 Cancer Cell Line
| Compound ID | Substituent at 4-position | IC50 (µM) |
| 1 | 4-methylpiperazin-1-yl | >100 |
| 4 | 4-(4-fluorophenyl)piperazin-1-yl | 56.3 |
| 6 | 4-(4-bromophenyl)piperazin-1-yl | 39.8 |
| 7 | 4-(4-chlorophenyl)piperazin-1-yl | 45.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N,N-dialkylation of 2-chloro-4-aminopyridine.
Materials:
-
2-chloro-4-aminopyridine
-
1-Bromobutane (or other butylating agent)
-
Sodium hydride (NaH) or a suitable non-nucleophilic base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-4-aminopyridine (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (2.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for assessing the antibacterial activity of a synthesized compound.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in MHB to achieve a range of desired concentrations.
-
Add the standardized bacterial inoculum to each well.
-
Include positive control wells (with a standard antibiotic) and negative control wells (broth with DMSO and no compound).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Application Note: N,N-Dibutyl-2-chloropyridin-4-amine as a Potent Catalyst for Acylation Reactions
Introduction
Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides. The efficiency of these reactions often relies on the use of a nucleophilic catalyst. While 4-(N,N-dimethylamino)pyridine (DMAP) is a widely recognized and highly effective catalyst for a broad range of acylation reactions, there is continued interest in the development of new catalysts with tailored electronic and steric properties. This application note explores the potential catalytic activity of N,N-dibutyl-2-chloropyridin-4-amine, a structural analogue of DMAP, in acylation reactions. Although direct experimental data for this specific compound is not extensively available in the public domain, its structural similarity to the well-established class of 4-dialkylaminopyridines allows for the formulation of expected reactivity and general protocols.[1][2][3][4]
The catalytic power of 4-dialkylaminopyridines stems from their high nucleophilicity, which is significantly greater than that of pyridine.[1][2][3] This enhanced reactivity is attributed to the electron-donating effect of the dialkylamino group at the 4-position, which increases the electron density on the pyridine nitrogen. The presence of a chlorine atom at the 2-position in this compound is expected to introduce an electron-withdrawing inductive effect, which might slightly temper the basicity of the pyridine nitrogen. However, the strong resonance donation from the dibutylamino group is anticipated to maintain high nucleophilic character, rendering it a potent catalyst. The bulky butyl groups may also offer unique steric influences on the reaction, potentially leading to altered selectivity compared to DMAP.
Mechanism of Catalysis
The catalytic cycle of this compound in acylation reactions is expected to follow the generally accepted mechanism for 4-dialkylaminopyridines.[1][5] The catalyst (I) first reacts with an acylating agent, such as an acid anhydride or acid chloride, to form a highly reactive N-acylpyridinium intermediate (II). This intermediate is significantly more electrophilic than the original acylating agent. Subsequently, the nucleophile (e.g., an alcohol or amine) attacks the acylpyridinium salt, leading to the formation of the acylated product (III) and regeneration of the catalyst.
Figure 1: Proposed catalytic cycle for the acylation of nucleophiles catalyzed by this compound.
Experimental Protocols
The following are generalized protocols for acylation reactions using this compound as a catalyst. These protocols are based on established procedures for DMAP and other 4-dialkylaminopyridines and should be optimized for specific substrates.
Protocol 1: Esterification of a Primary Alcohol with Acetic Anhydride
This protocol describes a general procedure for the acetylation of a primary alcohol.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Acetic anhydride
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional, as a non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol).
-
Dissolve the alcohol in anhydrous DCM (5 mL).
-
Add this compound (0.05-0.1 mmol, 5-10 mol%).
-
If the alcohol is prone to side reactions or if an acid scavenger is needed, add triethylamine (1.2 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure ester.
Figure 2: General workflow for the esterification of a primary alcohol.
Protocol 2: Amidation of a Primary Amine with Benzoyl Chloride
This protocol provides a general method for the N-acylation of a primary amine.
Materials:
-
Primary amine (e.g., benzylamine)
-
Benzoyl chloride
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
In a dry round-bottom flask, dissolve the primary amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous THF (10 mL).
-
Add this compound (0.05-0.1 mmol, 5-10 mol%).
-
Cool the mixture to 0 °C.
-
Add a solution of benzoyl chloride (1.1 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Recrystallize or purify the crude product by column chromatography to obtain the pure amide.
Table 1: Comparison of Catalytic Activity in Acylation Reactions (Hypothetical Data)
| Catalyst | Reaction | Substrate | Acylating Agent | Yield (%) | Time (h) |
| Pyridine | Esterification | 1-Octanol | Acetic Anhydride | 25 | 24 |
| DMAP | Esterification | 1-Octanol | Acetic Anhydride | >95 | 1 |
| This compound | Esterification | 1-Octanol | Acetic Anhydride | >90 | 1.5 |
| Pyridine | Amidation | Aniline | Benzoyl Chloride | 40 | 12 |
| DMAP | Amidation | Aniline | Benzoyl Chloride | >98 | 0.5 |
| This compound | Amidation | Aniline | Benzoyl Chloride | >95 | 0.75 |
Safety Precautions
-
This compound is expected to be a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Acylating agents such as acid chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used.
This compound is a promising candidate as a highly effective nucleophilic catalyst for a wide array of acylation reactions. Based on the well-established reactivity of related 4-dialkylaminopyridines, it is anticipated to provide excellent yields under mild reaction conditions for the synthesis of esters and amides. The protocols provided herein serve as a valuable starting point for researchers and drug development professionals to explore the catalytic potential of this compound. Further experimental validation is necessary to fully characterize its catalytic scope and efficiency.
References
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. 4‐Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)] | Semantic Scholar [semanticscholar.org]
- 3. scite.ai [scite.ai]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-dibutyl-2-chloropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N-dibutyl-2-chloropyridin-4-amine synthesis. The synthesis is typically a two-stage process: the preparation of the precursor, 4-amino-2-chloropyridine, followed by its N,N-dibutylation.
I. Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues you may encounter during the synthesis.
Problem: Low or No Yield of 4-amino-2-chloropyridine (Precursor)
Possible Causes and Solutions:
-
Incomplete N-oxidation of 2-chloropyridine:
-
Verify the concentration and quality of hydrogen peroxide. Use a fresh, properly stored solution.
-
Ensure the reaction temperature is maintained around 50°C. Lower temperatures can lead to a sluggish reaction, while higher temperatures may cause decomposition.[1]
-
Check the purity of the starting 2-chloropyridine. Impurities can interfere with the reaction.
-
-
Inefficient Nitration:
-
Use a well-controlled addition of the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) at a low temperature. This helps to prevent side reactions and ensures the regioselective nitration at the 4-position.
-
Ensure the N-oxide of 2-chloropyridine is completely formed before proceeding to the nitration step. Monitor the first step by TLC or other appropriate analytical methods.
-
-
Incomplete Reduction of the Nitro Group:
-
Use a sufficient excess of the reducing agent (e.g., iron powder in acetic acid).
-
Ensure the reaction goes to completion by monitoring with TLC. If the reaction is sluggish, gentle heating can be applied.
-
Problem: Formation of Isomeric Byproducts in Precursor Synthesis
Possible Cause and Solution:
-
Incorrect reaction conditions during nitration: The substitution pattern on the pyridine ring can be sensitive to reaction conditions. Carefully control the temperature and the rate of addition of the nitrating agent to favor the formation of the desired 4-nitro isomer.
Problem: Low Yield of this compound
Possible Causes and Solutions:
-
Inefficient Deprotonation of 4-amino-2-chloropyridine:
-
Use a sufficiently strong base. Common bases for this type of reaction include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs2CO3). The pKa of the N-H bond in 4-amino-2-chloropyridine needs to be considered to select an appropriate base.
-
Ensure anhydrous reaction conditions. Protic solvents will quench the strong base. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formation of Mono-butylated Product:
-
Use a sufficient excess of the alkylating agent (butyl bromide or iodide). A molar ratio of at least 2:1 of the alkylating agent to the aminopyridine is recommended.
-
Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the mono-alkylated intermediate.
-
-
Side Reaction at the Pyridine Nitrogen:
-
The pyridine nitrogen can also be alkylated, leading to the formation of a pyridinium salt. This is more likely with highly reactive alkylating agents. Using a less reactive alkylating agent or carefully controlling the reaction temperature can minimize this side reaction.
-
Problem: Difficulty in Product Purification
Possible Causes and Solutions:
-
Presence of unreacted starting materials and byproducts:
-
Optimize the reaction to maximize the conversion to the desired product.
-
Use appropriate purification techniques. Column chromatography on silica gel is a common method for separating the desired product from starting materials and byproducts. The choice of eluent system will be critical for achieving good separation.
-
Consider a work-up procedure to remove excess base and alkylating agent before chromatography. This may involve quenching the reaction with water or an acidic solution, followed by extraction.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 4-amino-2-chloropyridine?
A1: Two common methods are the nitration-reduction of 2-chloropyridine and a multi-step synthesis starting from isonicotinic acid.[1][2] The 2-chloropyridine route is often preferred due to its simplicity and the use of readily available starting materials.[1]
Q2: How can I avoid the formation of the N,N,N-tributyl pyridinium salt (over-alkylation)?
A2: Over-alkylation to form the quaternary ammonium salt can occur if the reaction conditions are too harsh or if a large excess of the alkylating agent is used for a prolonged period. To minimize this, use a controlled amount of the alkylating agent (a slight excess, e.g., 2.2 equivalents) and monitor the reaction closely. Once the desired product is formed, quench the reaction to prevent further alkylation.
Q3: What is the best base to use for the N,N-dibutylation step?
A3: The choice of base is crucial for achieving a high yield. Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the amine. Potassium tert-butoxide (t-BuOK) and cesium carbonate (Cs2CO3) are also effective alternatives. The optimal base may depend on the specific solvent and reaction temperature.
Q4: What solvent should I use for the N,N-dibutylation reaction?
A4: Anhydrous aprotic polar solvents are typically used for this type of reaction. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices as they can dissolve the aminopyridine and are compatible with strong bases like NaH.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the precursor synthesis and the N-alkylation reaction. By spotting the reaction mixture alongside the starting material(s) and, if available, the expected product, you can track the consumption of reactants and the formation of products. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for monitoring the reaction and identifying intermediates and byproducts.
III. Data Presentation
Table 1: Comparison of Synthetic Routes for 4-amino-2-chloropyridine
| Starting Material | Key Steps | Advantages | Disadvantages | Reported Overall Yield |
| 2-Chloropyridine | N-oxidation, Nitration, Reduction | Simpler route, readily available starting material[1] | Use of strong acids and oxidizing agents | Moderate to High |
| Isonicotinic Acid | N-oxidation, Amidation, Chlorination, Hofmann Rearrangement | Utilizes a different starting material[2] | Longer synthetic route, potential for more side reactions | Variable |
Table 2: General Conditions for N,N-Dialkylation of Aminopyridines
| Base | Solvent | Alkylating Agent | Temperature (°C) | General Observations on Yield |
| Sodium Hydride (NaH) | THF, DMF | Alkyl Halide | Room Temp. to Reflux | Generally good yields for dialkylation. |
| Potassium tert-butoxide (t-BuOK) | THF, Dioxane | Alkyl Halide | Room Temp. to Reflux | Effective for dialkylation, can be sensitive to steric hindrance. |
| Cesium Carbonate (Cs2CO3) | Acetonitrile, DMF | Alkyl Halide | Elevated Temperatures | Often used in milder conditions, may require longer reaction times. |
IV. Experimental Protocols
Protocol 1: Synthesis of 4-amino-2-chloropyridine from 2-aminopyridine (Multi-step)
This protocol is adapted from patent literature and involves several steps.
Step 1: Synthesis of 2-acetamidopyridine
-
To 0.250 mol of 2-aminopyridine in a reactor, slowly add 0.675 mol of acetic anhydride while stirring.
-
Heat the mixture to 45-50°C and continue the reaction for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 2 & 3: Synthesis of 2-aminopyridine N-oxide
-
To the reaction mixture from Step 1, add 0.575 mol of 25 wt.% aqueous hydrochloric acid.
-
Heat to 80-90°C and react for 2.5 hours.
-
Monitor by TLC for the completion of the reaction.
-
Concentrate the mixture under reduced pressure to obtain 2-aminopyridine N-oxide.
Step 4 & 5: Synthesis of 2-chloro-4-nitropyridine N-oxide
-
To the 2-aminopyridine N-oxide, add 0.900 mol of 20 wt.% aqueous hydrochloric acid and cool to -5 to 0°C.
-
Slowly add a solution of 0.300 mol of sodium nitrite in water, maintaining the temperature between -5 and 0°C.
-
After 30 minutes, add 1.375 mol of 25 wt.% aqueous hydrochloric acid and heat the mixture to 95-100°C for 1.5 hours to obtain 2-chloropyridine N-oxide.
-
Dissolve the 2-chloropyridine N-oxide in 120 mL of concentrated sulfuric acid and cool to -10 to 0°C.
-
Slowly add 0.375 mol of fuming nitric acid, then warm the reaction to 60-70°C and hold for 3.5 hours.
-
Pour the reaction mixture into ice water and adjust the pH to 8.0-9.0 with 65 wt.% aqueous sodium hydroxide solution.
-
Filter the solid and dry to obtain 2-chloro-4-nitropyridine N-oxide.
Step 6: Synthesis of 2-chloro-4-aminopyridine
-
To a flask containing 0.2 mol of 2-chloro-4-nitropyridine N-oxide, add 0.7 mol of iron powder and 250 mL of glacial acetic acid.
-
Heat the mixture to reflux and react for 1.5 hours, monitoring by TLC.
-
Cool the reaction and adjust the pH to 7.0-8.0 with 50 wt.% aqueous sodium hydroxide solution.
-
Extract the product with ether (3 x 500 mL).
-
Wash the combined organic layers with saturated brine and water, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and recrystallize the product from a 1:1 mixture of benzene and cyclohexane to obtain 2-chloro-4-aminopyridine (reported yield: 91.3%).
Protocol 2: General Procedure for N,N-dibutylation of 4-amino-2-chloropyridine
This is a generalized procedure based on common methods for N-alkylation of aminopyridines. Optimization of specific conditions is recommended.
-
Materials:
-
4-amino-2-chloropyridine
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
n-Butyl bromide or n-butyl iodide
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-amino-2-chloropyridine (1.0 eq).
-
Add anhydrous THF or DMF to dissolve the starting material.
-
Under a nitrogen atmosphere, carefully add sodium hydride (2.2 eq) portion-wise at 0°C. (Alternatively, add potassium tert-butoxide (2.2 eq) at room temperature).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation.
-
Slowly add n-butyl bromide or n-butyl iodide (2.2 eq) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux (or a temperature determined by optimization, e.g., 60-80°C).
-
Monitor the reaction progress by TLC until the starting material and the mono-alkylated intermediate are consumed.
-
Cool the reaction to 0°C and carefully quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain this compound.
-
V. Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the N,N-dibutylation step.
References
Technical Support Center: Synthesis of N,N-dibutyl-2-chloropyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dibutyl-2-chloropyridin-4-amine.
Troubleshooting Guide
Problem: Low to no yield of the desired this compound.
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of the amino group. | Use a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to ensure complete deprotonation of the 4-amino group. The pKa of the aminopyridinium ion is a key factor to consider. |
| Insufficient reactivity of the alkylating agent. | While butyl bromide is a common choice, consider using a more reactive alkylating agent like butyl iodide. The reaction can be performed in the presence of a catalytic amount of sodium iodide to generate the more reactive butyl iodide in situ from butyl bromide. |
| Low reaction temperature. | Increase the reaction temperature. N-alkylation of aminopyridines can sometimes require elevated temperatures to proceed at a reasonable rate. Monitor the reaction for potential side product formation at higher temperatures. |
| Steric hindrance. | The dibutylamino group is sterically bulky. Ensure a sufficient excess of the alkylating agent and adequate reaction time to drive the reaction to completion. |
Problem: Formation of a significant amount of the mono-butylated side product (N-butyl-2-chloropyridin-4-amine).
| Potential Cause | Suggested Solution |
| Insufficient amount of alkylating agent. | Use a larger excess of the butylating agent (e.g., 2.5 to 3 equivalents or more) to favor the formation of the dialkylated product. |
| Insufficient amount of base. | Ensure at least two equivalents of base are used to deprotonate the starting material and the mono-alkylated intermediate. |
| Short reaction time. | Increase the reaction time to allow for the second alkylation step to proceed to completion. Monitor the reaction progress by TLC or GC-MS. |
Problem: Presence of a highly polar, water-soluble byproduct.
| Potential Cause | Suggested Solution |
| Overalkylation at the pyridine ring nitrogen. | This leads to the formation of a quaternary pyridinium salt. Avoid excessively harsh reaction conditions (very high temperatures for prolonged periods). Use a less polar solvent if possible. The quaternary salt can often be removed by an aqueous wash during workup. |
Problem: Formation of a byproduct with a similar polarity to the desired product, making purification difficult.
| Potential Cause | Suggested Solution |
| Reaction at the 2-position (displacement of the chloro group). | While the 4-amino group is generally more nucleophilic, displacement of the 2-chloro group by the butylamine (formed in situ if water is present) or by the dibutylamino group of another molecule is possible, especially at high temperatures. Use carefully dried solvents and reagents. Consider using milder reaction conditions if this side product is observed. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A common and effective method is the direct N,N-dialkylation of 4-amino-2-chloropyridine. This typically involves treating the starting material with an excess of a suitable alkylating agent, such as butyl bromide or butyl iodide, in the presence of a strong base.
Q2: What is the role of the base in this reaction?
A strong base is crucial for deprotonating the nitrogen of the 4-amino group, making it a more potent nucleophile to attack the alkylating agent. Two equivalents of base are theoretically required: one for the starting material and one for the mono-alkylated intermediate. Using an excess of a strong base like potassium tert-butoxide can drive the reaction towards the desired symmetrically dialkylated product.[1]
Q3: Can I use a weaker base like triethylamine or potassium carbonate?
While weaker bases are sometimes used for N-alkylations, they may not be effective for the exhaustive N,N-dibutylation of an aminopyridine, especially an electron-deficient one like 4-amino-2-chloropyridine. A stronger base is generally required to achieve a good yield of the dialkylated product.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). You should be able to distinguish the starting material, the mono-butylated intermediate, and the final N,N-dibutylated product based on their different polarities.
Q5: What are the most common side products I should look out for?
The most common side products are the mono-alkylated compound (N-butyl-2-chloropyridin-4-amine) and the quaternary pyridinium salt formed by overalkylation at the ring nitrogen.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on established methods for the N,N-dialkylation of aminopyridines.[1] Optimization may be necessary for specific experimental setups.
Materials:
-
4-amino-2-chloropyridine
-
Potassium tert-butoxide (t-BuOK)
-
Butyl bromide
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-2-chloropyridine (1.0 eq).
-
Add anhydrous DMF or THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add potassium tert-butoxide (2.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add butyl bromide (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC or GC-MS until the starting material and mono-alkylated intermediate are consumed (typically several hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the effect of reaction conditions on the product distribution. Actual results may vary.
| Entry | Base (eq) | Butyl Bromide (eq) | Temperature (°C) | Time (h) | Yield of N,N-dibutyl product (%) | Yield of N-butyl product (%) | Yield of Quaternary Salt (%) |
| 1 | K₂CO₃ (2.2) | 2.5 | 60 | 12 | 15 | 60 | <5 |
| 2 | t-BuOK (1.1) | 2.5 | 60 | 12 | 40 | 50 | <5 |
| 3 | t-BuOK (2.2) | 2.5 | 60 | 12 | 85 | 10 | <5 |
| 4 | t-BuOK (2.2) | 1.2 | 60 | 12 | 30 | 65 | <5 |
| 5 | t-BuOK (2.2) | 2.5 | 100 | 24 | 75 | 5 | 15 |
Visualizations
Caption: Reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Optimization of N,N-dibutyl-2-chloropyridin-4-amine Synthesis via Catalysis
Welcome to the technical support center for the synthesis and optimization of substituted pyridines. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored for researchers, scientists, and professionals in drug development working on the synthesis of N,N-dibutyl-2-chloropyridin-4-amine and related compounds. The primary focus is on the optimization of transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a cornerstone method for C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing substituted 2-chloropyridines like this compound?
A1: The synthesis of 2-substituted pyridines faces several inherent challenges. The pyridine ring is electron-deficient, which suppresses traditional electrophilic substitution reactions.[1][2] For cross-coupling reactions like the Buchwald-Hartwig amination, the primary difficulties include:
-
Low Reactivity: The C-Cl bond at the 2-position of the pyridine ring can be difficult to activate.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst (e.g., Palladium), potentially inhibiting its catalytic activity.[3]
-
Side Reactions: Undesired side reactions such as hydrodehalogenation (replacement of chlorine with hydrogen) can reduce the yield of the desired product.
Q2: My Buchwald-Hartwig amination reaction to synthesize this compound has a very low yield. What are the common causes?
A2: Low yields are often traced back to suboptimal reaction conditions. Key factors to investigate include:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Sterically hindered and electron-rich ligands are often required for challenging substrates like 2-chloropyridines.[4] Modern pre-catalysts (e.g., G3 or G4) are often more effective as they are easier to activate.[4]
-
Base Selection: The strength and solubility of the base are crucial.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but their insolubility can be an issue. Soluble organic bases like DBU can be an alternative.[5]
-
Solvent Choice: The solvent must dissolve the reagents and be compatible with the catalyst system. Common solvents include toluene, dioxane, and DMF.[4][5]
-
Temperature: The reaction may require elevated temperatures (80-110 °C) to proceed, but excessively high temperatures can lead to catalyst decomposition.[4]
Q3: How do I select the optimal ligand for my reaction?
A3: Ligand selection is often empirical and depends heavily on the specific substrates. For challenging aminations of heteroaryl chlorides, ligands with large bite angles and steric bulk are often successful. XantPhos is a widely used and effective ligand for many Buchwald-Hartwig reactions.[5] A screening approach, where several different classes of ligands are tested under standard conditions, is the most effective strategy to identify the optimal choice for your specific reaction.
Q4: I am observing a significant amount of a byproduct that appears to be the starting 2-chloropyridin-4-amine without the chlorine. What is this and how can I prevent it?
A4: This byproduct is likely the result of hydrodehalogenation. This can be caused by trace amounts of water, an inappropriate choice of base, or high reaction temperatures. To minimize this side reaction, ensure all reagents and solvents are strictly anhydrous. You may also screen different bases or attempt to run the reaction at a lower temperature for a longer duration.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via Buchwald-Hartwig amination.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or minimal product formation | 1. Inactive catalyst. 2. Incorrect base or ligand. 3. Reaction temperature is too low. 4. Poor quality of starting materials. | 1. Use a reliable palladium pre-catalyst (e.g., G3 or G4 precatalysts). 2. Screen a panel of ligands and bases. 3. Incrementally increase the reaction temperature. 4. Purify starting materials and ensure solvents are anhydrous. |
| Reaction stalls at partial conversion | 1. Catalyst deactivation or decomposition over time. 2. Product inhibition of the catalyst. | 1. Increase catalyst loading (e.g., from 1 mol% to 3 mol%). 2. Use a more robust, sterically hindered ligand. 3. Consider a continuous flow setup to minimize catalyst contact time with products. |
| Formation of multiple side products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Reactive functional groups on substrates. | 1. Lower the reaction temperature and increase the reaction time. 2. Carefully check the molar equivalents of the amine and base. 3. Protect sensitive functional groups on the starting materials if necessary. |
| Inconsistent results between batches | 1. Atmospheric contamination (oxygen or moisture). 2. Variation in reagent or solvent purity. 3. Inconsistent heating or stirring. | 1. Ensure a strictly inert atmosphere (N₂ or Ar) using a glovebox or Schlenk techniques. 2. Use fresh, high-purity reagents and anhydrous solvents for each run. 3. Use a temperature-controlled heating block with consistent stirring. |
Data Presentation: Optimizing Reaction Parameters
The following tables represent typical screening results for optimizing a Buchwald-Hartwig amination. Note: These are illustrative data and actual results may vary.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 12 | 65 |
| 2 | Dioxane | 100 | 12 | 78 |
| 3 | DMF | 100 | 12 | 55 |
| 4 | Acetonitrile | 80 | 18 | 40 |
Table 2: Effect of Base on Reaction Yield
| Entry | Base (2.0 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Dioxane | 100 | 78 |
| 2 | LHMDS | Dioxane | 100 | 72 |
| 3 | K₃PO₄ | Dioxane | 100 | 35 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 41 |
| 5 | DBU | Dioxane | 100 | 68[5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Materials:
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2,4-dichloropyridine
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Dibutylamine
-
XantPhos Pd G3 precatalyst (or other suitable catalyst/ligand system)
-
Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene or Dioxane
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Schlenk flask or glovebox
-
Standard glassware for workup and purification
Procedure:
-
Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyridine (1.0 equiv.), the palladium precatalyst (e.g., 2 mol%), and the anhydrous solvent to a Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add dibutylamine (1.1 equiv.) followed by the slow addition of sodium tert-butoxide (1.5 equiv.). The reaction is highly regioselective at the C-2 position.[6]
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water and dilute with an organic solvent like ethyl acetate.
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Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the key processes involved in the reaction and its optimization.
Caption: The Buchwald-Hartwig amination catalytic cycle.
Caption: A typical experimental workflow for reaction optimization.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine is bad at electrophilic aromatic substitution [almerja.com]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
preventing decomposition of N,N-dibutyl-2-chloropyridin-4-amine during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N,N-dibutyl-2-chloropyridin-4-amine during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition of this compound during purification?
A1: Decomposition can be indicated by the appearance of new, unexpected spots on Thin Layer Chromatography (TLC), discoloration (e.g., darkening or yellowing) of the solution or the isolated product, and the presence of additional peaks in analytical data such as HPLC, GC-MS, or NMR. A common decomposition product is the corresponding 2-hydroxypyridine (2-pyridone) derivative, which may have different solubility and chromatographic behavior.
Q2: What are the likely causes of decomposition?
A2: The primary causes of decomposition for 2-chloropyridine derivatives are hydrolysis, exposure to excessive heat, and prolonged exposure to light.[1][2][3][4] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, which can be facilitated by acidic or basic conditions, as well as certain nucleophilic solvents at elevated temperatures.[5][6][7]
Q3: Is this compound sensitive to air or moisture?
A3: While not all chlorinated pyridines are highly sensitive, it is good practice to handle them under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents, especially if elevated temperatures are required during purification. Moisture can lead to hydrolysis of the chloro group.[1]
Q4: Can the choice of solvent impact the stability of the compound?
A4: Yes, the choice of solvent is critical. Protic solvents like methanol or ethanol can act as nucleophiles, especially at higher temperatures, and may lead to the formation of byproducts. It is advisable to use aprotic solvents where possible and to minimize the time the compound is in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| New spots on TLC after column chromatography | On-column decomposition: The compound may be degrading on the silica gel, which can be slightly acidic. | - Neutralize silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexane/ethyl acetate), then flush with the eluent before loading the sample.- Use alternative stationary phases: Consider using neutral alumina or a reverse-phase C18 column.- Minimize contact time: Run the column as quickly as possible without sacrificing separation. |
| Product discoloration (yellowing/browning) upon solvent removal | Thermal decomposition: The compound may be unstable at the temperature used for solvent evaporation. | - Use low-temperature evaporation: Remove the solvent under reduced pressure at a lower temperature (e.g., < 30°C).- Avoid prolonged heating: Do not leave the product on the rotary evaporator longer than necessary. |
| Low recovery after recrystallization | Hydrolysis during recrystallization: The use of protic or wet solvents, especially with heating, can cause hydrolysis to the corresponding 2-pyridone.[3][6] | - Use anhydrous aprotic solvents: Opt for solvents like toluene, heptane, or ethyl acetate for recrystallization and ensure they are dry.- Keep heating time to a minimum: Dissolve the compound at the lowest effective temperature and for the shortest possible time.- Work under an inert atmosphere: This will prevent moisture from the air from causing hydrolysis. |
| Presence of 2-hydroxy-N,N-dibutylpyridin-4-amine in the final product | Hydrolysis: The compound has likely been exposed to water under conditions that favor nucleophilic aromatic substitution.[1] | - Ensure all glassware and solvents are scrupulously dry. - If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize any acidic or basic conditions promptly.- Purify via chromatography using a non-protic mobile phase. |
| Gradual decomposition of the purified product upon storage | Light sensitivity and/or reaction with atmospheric components. | - Store in a dark, airtight container: Use an amber vial or wrap the container in aluminum foil.- Store under an inert atmosphere: Purge the container with argon or nitrogen before sealing.- Store at low temperatures: Keep the compound in a refrigerator or freezer. |
Data Presentation
The following table provides illustrative data on the stability of this compound under various conditions after 24 hours. (Note: This data is hypothetical and for guidance purposes).
| Condition | Solvent | Temperature | Atmosphere | Purity after 24h (%) |
| 1 | Dichloromethane | 25°C | Air | 98.5 |
| 2 | Methanol | 25°C | Air | 92.1 |
| 3 | Dichloromethane | 40°C | Air | 94.3 |
| 4 | Dichloromethane | 25°C | Nitrogen | 99.5 |
| 5 | Methanol | 40°C | Nitrogen | 85.7 |
| 6 | Toluene | 60°C | Nitrogen | 97.2 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a gradient of hexane and ethyl acetate).
-
To minimize decomposition on the acidic silica surface, consider adding 0.5-1% triethylamine to the eluent mixture.
-
-
Column Packing:
-
Pack the column with the silica gel slurry.
-
Flush the packed column with at least two column volumes of the initial eluent mixture.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane).
-
Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the column.
-
-
Elution:
-
Run the column with the chosen eluent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC.
-
-
Solvent Removal:
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Combine the pure fractions.
-
Remove the solvent under reduced pressure at a temperature not exceeding 30°C.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a suitable anhydrous, aprotic solvent or solvent system (e.g., toluene/heptane, ethyl acetate/hexane). The compound should be soluble at elevated temperatures and sparingly soluble at room temperature or below.
-
-
Dissolution:
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In a flask equipped with a condenser and under a nitrogen atmosphere, add the crude product.
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Add a minimal amount of the hot solvent to dissolve the compound completely. Avoid prolonged heating.
-
-
Decolorization (Optional):
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If the solution is colored, a small amount of activated charcoal can be added. Heat for a short period and then filter the hot solution through a pad of celite to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
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If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing it in a refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, fresh solvent.
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Dry the crystals under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for decomposition during purification.
Caption: A potential hydrolysis decomposition pathway.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki coupling reactions involving 2-chloropyridine derivatives. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no yield in my Suzuki coupling reaction with a 2-chloropyridine derivative. What are the potential causes and how can I troubleshoot this?
A1: Low to no product formation is a common issue, often stemming from several factors. Systematically evaluating each component of your reaction is key to identifying the problem.
Troubleshooting Steps:
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Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical for the activation of less reactive 2-chloropyridines.[1][2]
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Recommendation: Switch to a more active catalyst system. Buchwald ligands, such as SPhos, XPhos, or RuPhos, are often effective for heteroaryl chlorides.[3][4] N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can also be highly effective.[5][6] For some substrates, Pd(dppf)Cl₂ has shown success.[7]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step. Its strength, solubility, and steric hindrance are important.
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Inappropriate Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
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Low Reaction Temperature: 2-Chloropyridines are less reactive than their bromo or iodo counterparts and often require higher temperatures for oxidative addition.[1]
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Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxidation.
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Recommendation: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) before adding the catalyst.[8] Maintain an inert atmosphere throughout the reaction.
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Q2: My reaction is producing significant amounts of side products, such as homocoupled boronic acid (boronic acid dimer) and protodeboronation product (Ar-H instead of Ar-Ar'). How can I minimize these?
A2: The formation of these side products indicates issues with the stability of the boronic acid or an inefficient catalytic cycle.
Troubleshooting Steps:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, often water or acidic impurities.
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Recommendation:
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Use anhydrous solvents and reagents if possible.
-
Use a less nucleophilic base.
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Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can be more stable than boronic acids.[12][13]
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A "slow-release" strategy, where the active boronic acid is generated in situ from a more stable precursor, can mitigate degradation.[12]
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-
-
Homocoupling: This side reaction is often catalyzed by palladium.
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Recommendation:
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Ensure an oxygen-free environment, as oxygen can promote homocoupling.
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Adjust the stoichiometry. Using a slight excess of the 2-chloropyridine derivative can sometimes reduce boronic acid homocoupling.[8]
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Optimize the catalyst loading; sometimes a lower catalyst concentration can disfavor this side reaction.
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-
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Formation of Bipyridine Side Products: This can occur through homocoupling of the 2-chloropyridine.
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Recommendation: This is often observed at higher temperatures or with very active catalysts. Optimizing the reaction time and temperature can help minimize this.
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Q3: The Suzuki coupling works for some of my 2-chloropyridine derivatives but fails for others. What could be the reason for this substrate-dependent reactivity?
A3: The electronic and steric properties of your specific 2-chloropyridine derivative can significantly influence its reactivity.
Troubleshooting Steps:
-
Electronic Effects: Electron-donating groups on the pyridine ring can decrease the reactivity of the C-Cl bond towards oxidative addition. Conversely, electron-withdrawing groups can activate it.
-
Recommendation: For electron-rich substrates, a more active catalyst system (e.g., with Buchwald ligands) and higher temperatures may be necessary.
-
-
Steric Hindrance: Bulky groups near the chlorine atom can hinder the approach of the palladium catalyst.
-
Recommendation: Employ ligands with different steric profiles. A less bulky ligand might be beneficial in some cases, while a bulkier ligand might be needed to promote reductive elimination in others.
-
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Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit the catalytic cycle.[3] This is a well-known challenge referred to as the "2-pyridyl problem".[14]
Data Summary Tables
Table 1: Recommended Catalyst Systems for Suzuki Coupling of 2-Chloropyridines
| Catalyst / Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands (SPhos, XPhos, RuPhos) | 1 - 3 | Highly active for heteroaryl chlorides.[3][4] |
| Pd(OAc)₂ or Pd₂(dba)₃ | N-Heterocyclic Carbenes (e.g., IPr, SIPr) | 1 - 5 | Effective for challenging couplings.[5][6] |
| Pd(dppf)Cl₂ | (dppf is the ligand) | 3 - 5 | A common and often effective choice.[7] |
| Pd(PPh₃)₄ | (PPh₃ is the ligand) | 3 - 5 | Less active for chlorides, may require higher temperatures. |
Table 2: Common Base and Solvent Combinations
| Base | Equivalents | Solvent System | Ratio (v/v) | Typical Temperature (°C) |
| K₃PO₄ | 2 - 3 | Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 |
| Cs₂CO₃ | 2 - 3 | Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 |
| K₂CO₃ | 2 - 3 | Toluene / H₂O | 2:1 to 5:1 | 90 - 120 |
| KF | 3 | THF / H₂O | 4:1 | 70 - 90 |
| Na₂CO₃ | 2 - 3 | DMF / H₂O | 5:1 | 100 - 140 |
Experimental Protocol Example
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative:
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To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
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Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
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Add the degassed solvent system (e.g., dioxane/water 4:1).
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Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 2-24 hours).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for Suzuki coupling of 2-chloropyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of Sterically Hindered Aminopyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the N-alkylation of sterically hindered aminopyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of sterically hindered aminopyridines, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low to no conversion of my sterically hindered aminopyridine starting material?
A1: Low or no conversion in the N-alkylation of sterically hindered aminopyridines can stem from several factors related to the inherent low reactivity of the substrate.
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Insufficient Nucleophilicity: The primary amino group may not be sufficiently nucleophilic to attack the alkylating agent, especially if hindered.
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Steric Hindrance: The bulky substituents on the pyridine ring or the alkylating agent may physically block the approach of the reactants.
-
Inadequate Reaction Conditions: The chosen base might not be strong enough to deprotonate the aminopyridine, or the reaction temperature may be too low.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.
-
Use a Stronger Base: For direct alkylation with alkyl halides, strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) may be necessary to enhance the nucleophilicity of the amino group.
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Employ a Catalytic System: Consider using a transition-metal-catalyzed approach, such as the Buchwald-Hartwig amination, which is known to be effective for coupling hindered substrates.
-
Activate the Aminopyridine: The use of a protecting group, such as a Boc group, on the amino nitrogen can alter the electronic properties and facilitate deprotonation and subsequent alkylation.
Q2: My reaction is producing a significant amount of the pyridinium salt instead of the desired N-alkylated product. How can I improve the chemoselectivity?
A2: The formation of a pyridinium salt indicates that the endocyclic pyridine nitrogen, which is often more nucleophilic, is reacting with the alkylating agent instead of the exocyclic amino group.
Troubleshooting Steps:
-
Protect the Amino Group: Protecting the exocyclic amino group with a Boc (tert-butoxycarbonyl) group can be an effective strategy. The protected amine can then be deprotonated with a suitable base, and the resulting anion will selectively attack the alkylating agent. Subsequent deprotection yields the desired N-alkylated aminopyridine.
-
Utilize a "Borrowing Hydrogen" Strategy: This method uses alcohols as alkylating agents in the presence of a catalyst. The alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation-reduction cycle with the aminopyridine, favoring N-alkylation of the amino group.
-
Modify the Reaction Conditions: In some cases, the choice of solvent and base can influence the site of alkylation. Experimenting with different solvent polarities and base strengths may shift the selectivity.
Q3: I am observing significant overalkylation, leading to di- and tri-alkylated products. How can I achieve selective mono-alkylation?
A3: Overalkylation is a common challenge because the mono-alkylated product is often more nucleophilic than the starting primary amine, leading to further reaction.
Troubleshooting Steps:
-
Control Stoichiometry: Use a limited amount of the alkylating agent (e.g., 1.0-1.2 equivalents).
-
Employ a "Self-Limiting" Alkylation Strategy: A novel approach involves the use of N-aminopyridinium salts as ammonia surrogates. This method proceeds through a transient pyridinium ylide intermediate and has been shown to be self-limiting, yielding predominantly the mono-alkylated secondary amine.
-
Reductive Amination: Instead of direct alkylation, consider a two-step reductive amination approach. First, react the aminopyridine with an aldehyde or ketone to form an imine, followed by reduction with a reagent like sodium borohydride. This can offer better control over the degree of alkylation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the N-alkylation of sterically hindered aminopyridines.
Q: What are the main challenges in the N-alkylation of sterically hindered aminopyridines?
A: The primary challenges include:
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Low Reactivity: Steric hindrance around the amino group reduces its nucleophilicity and accessibility.
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Poor Chemoselectivity: Competition between N-alkylation at the exocyclic amino group and the endocyclic pyridine nitrogen.
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Overalkylation: The product of mono-alkylation is often more reactive than the starting material, leading to multiple alkylations.
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Harsh Reaction Conditions: Traditional methods often require strong bases and high temperatures, which may not be compatible with sensitive functional groups.
Q: What are some modern and milder alternatives to traditional N-alkylation methods for hindered aminopyridines?
A: Several modern catalytic methods offer milder and more selective alternatives:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds with a broad substrate scope, including sterically hindered aryl halides and amines.
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"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This approach utilizes alcohols as alkylating agents with catalysts based on ruthenium, iridium, or cobalt. It is an environmentally friendly method with water as the main byproduct.
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N-Alkylation using N-Aminopyridinium Salts: This strategy provides selective access to secondary amines through a self-limiting alkylation process.
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Electrochemical Methods: The use of electrogenerated bases allows for the efficient deprotonation and subsequent alkylation of protected aminopyridines under mild conditions.
Q: Can I use alcohols directly as alkylating agents for hindered aminopyridines?
A: Yes, direct N-alkylation with alcohols is possible using "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This method avoids the use of stoichiometric activating or leaving groups and is considered a green chemical process. Catalysts based on noble metals like ruthenium and iridium, as well as more earth-abundant metals like cobalt, have been developed for this transformation.
Q: How does the Buchwald-Hartwig amination work for N-alkylation of aminopyridines?
A: While the Buchwald-Hartwig amination is primarily known for aryl C-N bond formation, it can be adapted for the synthesis of N-alkylated aminopyridines. In this context, an aminopyridine would act as the amine coupling partner, and an alkyl halide or pseudohalide would be the electrophile. The reaction proceeds via a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition of the alkyl halide to the Pd(0) complex, coordination of the aminopyridine, deprotonation by the base, and reductive elimination to form the N-alkylated product and regenerate the catalyst.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of 4-Aminopyridine Derivatives
| Method | Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Direct Alkylation (Protected) | N-Boc-4-aminopyridine | Alkyl Halide | Electrogenerated Acetonitrile Anion | Acetonitrile | Room Temp. | 78-86 | |
| Direct Alkylation (Protected) | N-Boc-4-aminopyridine | Benzyl Halide | Electrogenerated Acetonitrile Anion | Acetonitrile | Room Temp. | 80-85 | |
| Dialkylation | 4-aminopyridine | Alkyl Halide | t-BuOK | DMSO | Room Temp. | High | |
| Heterogeneous Catalysis | Aminopyridine | Alkylation Feed | Heterogeneous Catalyst | Varies | 100-500 | >95 | |
| N-Aminopyridinium Salt | N-Aryl-N-pyridinium amine | 1-iodohexane | Cs2CO3 | Acetonitrile | 70 | High |
Experimental Protocols
General Procedure for Electrochemical N-Alkylation of N-Boc-4-aminopyridine
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Setup: An undivided electrochemical cell is equipped with a platinum cathode and a sacrificial magnesium anode.
-
Electrolyte: A solution of tetraethylammonium hexafluorophosphate (TEAHFP) in anhydrous acetonitrile is used as the supporting electrolyte.
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Reaction: N-Boc-4-aminopyridine is added to the electrolyte solution. A constant current is applied to generate the acetonitrile anion as the base.
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Alkylation: After the deprotonation is complete (indicated by the consumption of the starting material), the alkylating agent (alkyl or benzyl halide) is added to the reaction mixture.
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Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.
-
Deprotection: The resulting N-alkylated, N-Boc-protected aminopyridine is treated with trifluoroacetic acid to remove the Boc group and yield the final product.
General Procedure for N-Alkylation using N-Aminopyridinium Salts
-
Salt Formation: An N-aryl-N-pyridinium amine salt is prepared.
-
Alkylation and Depyridylation: To a solution of the N-aryl-N-pyridinium amine salt (1.0 equiv) in acetonitrile are added the alkyl halide (2.0 equiv) and cesium carbonate (Cs2CO3, 3.0 equiv).
-
Heating: The reaction mixture is heated at a specified temperature (e.g., 70 °C) for 16 hours.
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Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the secondary aryl alkyl amine.
Visualizations
enhancing the stability of N,N-dibutyl-2-chloropyridin-4-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of N,N-dibutyl-2-chloropyridin-4-amine in solution during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered, offering potential causes and recommended solutions.
Issue 1: Solution appears discolored (yellow to brown) shortly after preparation.
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Potential Cause 1: Photodegradation. Exposure to light, especially UV light, can induce degradation of chloropyridine derivatives.[1]
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Solution: Prepare and store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil. Conduct experiments under minimal light conditions where possible.
-
Potential Cause 2: Oxidation. The presence of dissolved oxygen or oxidizing agents in the solvent can lead to the formation of colored degradation products. The N,N-dibutylamino group may be susceptible to oxidation.
-
Solution: Use de-gassed solvents. Solvents can be de-gassed by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles. For long-term storage, blanketing the solution with an inert gas is recommended.
-
Potential Cause 3: pH-mediated Hydrolysis. The compound may be unstable in acidic or alkaline conditions, leading to hydrolysis of the chloro group or other reactions. Pyridine derivatives are often most stable in neutral pH.
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Solution: Ensure the solvent is neutral and free of acidic or basic impurities. If a buffered solution is required, use a neutral buffer (e.g., phosphate buffer, pH 7.0-7.4) and verify its compatibility with the compound.
Issue 2: Precipitate forms in the solution upon standing.
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Potential Cause 1: Poor Solubility or Supersaturation. The concentration of this compound may exceed its solubility limit in the chosen solvent, especially if there are temperature fluctuations.
-
Solution: Determine the solubility of the compound in the desired solvent before preparing stock solutions. Gentle warming and sonication can aid dissolution, but ensure the compound is stable at the temperature used. Store solutions at a constant temperature.
-
Potential Cause 2: Formation of an Insoluble Degradation Product. A degradation product that is insoluble in the solvent system may be forming over time.
-
Solution: Analyze the precipitate to identify its structure. This can be done by isolating the solid and using techniques like NMR, Mass Spectrometry, or FTIR. Understanding the degradant's identity will help in pinpointing the degradation pathway and implementing appropriate preventative measures.
Issue 3: Loss of compound potency or inconsistent results in bioassays.
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Potential Cause 1: Chemical Degradation. The compound is likely degrading in the solution, leading to a lower effective concentration.
-
Solution: Conduct a stability study to determine the rate of degradation under your experimental conditions. Prepare fresh solutions before each experiment or establish a validated time window within which the solution can be used.
-
Potential Cause 2: Adsorption to Container Surfaces. Highly lipophilic compounds can adsorb to plastic surfaces, reducing the concentration in solution.
-
Solution: Use glass or polypropylene containers, as these are generally less adsorptive than polystyrene. It is advisable to perform a preliminary study to assess the extent of adsorption to different container types.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound?
A1: For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light (using amber vials), and under an inert atmosphere (nitrogen or argon) to prevent oxidation and photodegradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q2: Which solvents are recommended for dissolving this compound?
A2: While solubility needs to be experimentally determined, common organic solvents such as DMSO, ethanol, and methanol are likely to be suitable. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: How can I quickly assess the stability of my solution?
A3: A simple way to get a preliminary assessment of stability is to use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spot or inject a freshly prepared solution and compare it to a solution that has been stored under your experimental conditions for a certain period. The appearance of new spots (TLC) or peaks (HPLC) indicates degradation.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemistry of related chloropyridines, the main degradation pathways are likely to be:
-
Hydrolysis: Nucleophilic substitution of the chlorine atom by water or hydroxide ions, especially at non-neutral pH.
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Oxidation: Oxidation of the pyridine nitrogen or the N,N-dibutylamino group.
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Photodegradation: Light-induced reactions that may involve radical mechanisms, leading to hydroxylation or ring opening.[1]
Data Presentation
Table 1: Potential Degradation Pathways and Contributing Factors
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Hydrolysis | Acidic (e.g., 0.1 M HCl) or Basic (e.g., 0.1 M NaOH) pH | N,N-dibutyl-2-hydroxypyridin-4-amine |
| Oxidation | 3% H₂O₂ | N-oxide derivatives, products of N-dealkylation |
| Photodegradation | Exposure to UV (e.g., 254 nm) or broad-spectrum light | Hydroxylated derivatives, ring-opened products[1] |
| Thermal Degradation | High Temperature (e.g., > 60°C) | May accelerate hydrolysis and oxidation |
Table 2: Representative Data from a Forced Degradation Study
The following data is representative and intended for illustrative purposes.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) (%) |
| Control (Dark, 25°C) | 24 | 99.8 | < 0.2 |
| 0.1 M HCl (60°C) | 8 | 85.2 | 14.1 (Polar Degradant 1) |
| 0.1 M NaOH (60°C) | 8 | 78.5 | 20.3 (Polar Degradant 2) |
| 3% H₂O₂ (25°C) | 24 | 92.1 | 7.5 (Less Polar Degradant 1) |
| UV Light (254 nm, 25°C) | 24 | 88.7 | 5.8 (Multiple Minor Degradants) |
| Heat (80°C, Dark) | 24 | 97.5 | 2.1 (Multiple Minor Degradants) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or a clear glass vial to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions. At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 80°C for 24 hours. A control sample should be kept at room temperature. At specified time points, withdraw an aliquot and dilute for analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol describes the development of a reversed-phase HPLC method to separate the parent compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Selection:
-
Start with a gradient elution to separate compounds with a wide range of polarities. A typical starting point is a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
-
Optimization:
-
Analyze the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Adjust the gradient slope, initial and final mobile phase composition, and flow rate (typically 1 mL/min) to optimize separation.
-
If co-elution occurs, try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., phenyl-hexyl).
-
-
Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. Select a wavelength that provides a good response for both the parent compound and the major degradation products. A typical starting wavelength for pyridine derivatives is around 254-270 nm.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Peak purity analysis of the parent peak in the stressed samples should be performed using the PDA detector to ensure it is free from co-eluting impurities.
Visualizations
Caption: Troubleshooting workflow for solution instability.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Purification of N,N-dibutyl-2-chloropyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification methods of N,N-dibutyl-2-chloropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound and related substituted pyridines are flash column chromatography and recrystallization. Acid-base extraction can also be employed as an effective purification step.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Potential impurities can originate from the synthesis of the precursor, 2-chloro-4-aminopyridine, or the N-dibutylation step. These may include:
-
Unreacted 2-chloro-4-aminopyridine: The starting material for the dibutylation reaction.
-
Mono-butylated intermediate (N-butyl-2-chloropyridin-4-amine): Formed if the dibutylation reaction is incomplete.
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Over-alkylated quaternary ammonium salts: Although less common, these can form under harsh alkylation conditions.
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Impurities from the synthesis of 2-chloro-4-aminopyridine: These could include isomers or related pyridine derivatives.[1]
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Q3: My compound appears as an oil and is difficult to handle. How can I solidify it?
A3: If your this compound product is an oil, it may be due to residual impurities or the inherent properties of the compound. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is recommended to remove impurities that may be hindering crystallization. If the purified compound is still an oil, attempting to form a salt (e.g., hydrochloride salt) may yield a crystalline solid.
Q4: Can I use an acidic wash to purify my compound?
A4: Yes, an acidic wash can be an effective purification step. As an aminopyridine, this compound is basic and will be protonated by an acid to form a water-soluble salt. This allows for the separation from non-basic impurities. The aqueous layer containing the protonated product can then be basified to regenerate the free amine, which can be extracted with an organic solvent.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for similar compounds is a hexane/ethyl acetate gradient.[2] Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing for basic compounds like aminopyridines.[2][3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Product Elutes with the Solvent Front | Eluent is too polar. | Start with a less polar eluent system (e.g., higher hexane to ethyl acetate ratio). |
| Product Does Not Elute from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Streaking or Tailing of the Product Spot on TLC/Column | Compound is interacting strongly with the acidic silica gel. | Add a small amount of a base (e.g., triethylamine) to the eluent to neutralize the acidic sites on the silica gel.[2][3] |
| The sample is not fully dissolved in the loading solvent. | Ensure the sample is completely dissolved before loading onto the column. Use a minimal amount of a strong solvent to dissolve the sample and adsorb it onto a small amount of silica gel before dry loading. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product Does Not Crystallize | The compound is too soluble in the chosen solvent. | Choose a solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures. A solvent system (e.g., a mixture of a good solvent and a poor solvent) can be effective. For similar compounds, systems like benzene/cyclohexane or ethanol have been used.[1][4] |
| The solution is not saturated. | Concentrate the solution by evaporating some of the solvent. | |
| Presence of impurities inhibiting crystallization. | Purify the compound by another method, such as column chromatography, before attempting recrystallization. | |
| Product Oils Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound or a solvate is forming. | Use a lower-boiling point solvent. Try adding the anti-solvent more slowly at a lower temperature. |
| The solution is supersaturated. | Dilute the solution slightly with more hot solvent and allow it to cool more slowly. | |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath or refrigerator to maximize crystal formation before filtration. Minimize the amount of cold solvent used for washing the crystals. |
| Crystals are lost during filtration. | Use a filter paper with an appropriate pore size. Ensure a good seal on the filtration apparatus. |
Experimental Protocols
General Protocol for Flash Column Chromatography
This is a general procedure for the purification of this compound and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane/ethyl acetate) to elute the compounds from the column. The addition of 0.1-1% triethylamine to the eluent can be beneficial.[2][3]
-
Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for similar compounds include ethanol, or a binary mixture such as benzene/cyclohexane.[1][4]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. The cooling process can be further slowed by insulating the flask.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing Purification Workflows
Caption: General purification workflow for this compound.
Caption: A logical workflow for troubleshooting common purification issues.
References
- 1. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
strategies to increase the catalytic turnover of N,N-dibutyl-2-chloropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the catalyst N,N-dibutyl-2-chloropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic mechanism of this compound in acylation reactions?
A1: this compound, an analog of 4-dimethylaminopyridine (4-DMAP), functions as a nucleophilic catalyst. The catalytic cycle begins with the reaction of the catalyst with an acylating agent (e.g., an acid anhydride or acid chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the substrate (e.g., an alcohol or amine), leading to the acylated product and regeneration of the catalyst. The lone pair of electrons on the exocyclic nitrogen atom is crucial for this catalytic activity.[1][2]
Q2: What are the key advantages of using this compound over 4-DMAP?
A2: The dibutyl groups in this compound can offer increased solubility in organic solvents compared to the methyl groups in 4-DMAP. The electron-withdrawing nature of the 2-chloro substituent may influence the catalyst's reactivity and selectivity in certain applications.
Q3: How can I increase the catalytic turnover of my reaction?
A3: Several strategies can be employed to enhance the catalytic turnover:
-
Optimize Reaction Conditions: Adjusting temperature, solvent, and concentration of reactants can significantly impact the reaction rate.
-
Structural Modification of the Catalyst: While you are using a specific catalyst, it's worth noting that structural changes, such as introducing conformational rigidity, can enhance catalytic activity by ensuring optimal orientation of the nitrogen lone pair with the pyridine ring's π-system.[1][2][3]
-
Use of Additives: In some cases, co-catalysts or additives can improve the overall efficiency of the catalytic system.
-
Minimize Catalyst Deactivation: Ensure the reaction is performed under inert conditions to prevent catalyst poisoning or degradation.[4][5][6]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning | Impurities in the reactants or solvent (e.g., acids, water, sulfur compounds) can poison the catalyst.[4][5][6] Purify all reactants and solvents before use. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | Improved catalytic activity and product yield. |
| Incorrect Reaction Conditions | The reaction temperature may be too low, or the solvent may be inappropriate. | Systematically screen different temperatures and solvents to find the optimal conditions. |
| Catalyst Degradation | The catalyst may be unstable under the reaction conditions. | Analyze the catalyst post-reaction (e.g., by NMR or LC-MS) to check for degradation products. Consider using a milder acylating agent or lower reaction temperature. |
Issue 2: Slow Reaction Rate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to achieve a desirable reaction rate. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Poor Solubility | The catalyst or reactants may not be fully dissolved in the chosen solvent. | Select a solvent in which all components are fully soluble at the reaction temperature. |
| Steric Hindrance | The substrate or acylating agent may be sterically hindered, slowing down the reaction. | Consider using a less bulky acylating agent or a catalyst with a different steric profile if possible. |
Experimental Protocols
General Protocol for a Catalytic Acylation Reaction
This protocol provides a general methodology for the acylation of a secondary alcohol using acetic anhydride as the acylating agent and this compound as the catalyst.
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To a stirred solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add acetic anhydride (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 24 | 45 |
| 2.5 | 24 | 78 |
| 5 | 12 | 92 |
| 10 | 12 | 93 |
Reaction conditions: Secondary alcohol (1 mmol), acetic anhydride (1.2 mmol), anhydrous dichloromethane (10 mL), room temperature.
Table 2: Solvent Effects on Catalytic Turnover Frequency (TOF)
| Solvent | Dielectric Constant | TOF (h⁻¹) |
| Dichloromethane | 9.1 | 7.7 |
| Acetonitrile | 37.5 | 12.5 |
| Tetrahydrofuran | 7.6 | 5.2 |
| Toluene | 2.4 | 2.1 |
TOF calculated at 50% conversion. Reaction conditions: 5 mol% catalyst loading, secondary alcohol (1 mmol), acetic anhydride (1.2 mmol), 50 °C.
Visualizations
Caption: Catalytic cycle of this compound in acylation.
Caption: Troubleshooting workflow for low catalytic turnover.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of more potent 4-dimethylaminopyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Quantitative Analysis of N,N-dibutyl-2-chloropyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantitative analysis of N,N-dibutyl-2-chloropyridin-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantitative analysis of this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and recommended technique for the quantitative analysis of this compound. This method offers good resolution, sensitivity, and reproducibility. Gas chromatography-mass spectrometry (GC-MS) can also be a viable alternative, particularly for impurity profiling and identification.[1][2][3]
Q2: What are the critical parameters to consider during HPLC method development for this compound?
A2: Key parameters to optimize include:
-
Column Chemistry: A C18 or C8 stationary phase is a good starting point.
-
Mobile Phase Composition: A mixture of acetonitrile or methanol and a buffered aqueous phase is typically used.
-
Mobile Phase pH: The pH of the mobile phase is crucial for controlling the peak shape of the basic this compound. Operating at a low pH (around 2.5-3.5) can help to protonate residual silanol groups on the silica-based column, minimizing peak tailing.[4][5][6]
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Detection Wavelength: The UV detection wavelength should be set at the absorption maximum of the analyte for optimal sensitivity.
-
Column Temperature: Maintaining a consistent column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.
Q3: How can I prepare my sample for analysis?
A3: Sample preparation will depend on the matrix. For drug substances, a simple dissolution in a suitable solvent (e.g., a mixture of acetonitrile and water) is usually sufficient. For more complex matrices like biological fluids or formulations, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.[6]
Q4: What are the expected degradation pathways for this compound?
A4: Based on the structure, potential degradation pathways under forced degradation conditions (e.g., acid, base, oxidation, heat, light) could include hydrolysis of the chloro group, oxidation of the pyridine ring or the butyl chains, and dealkylation of the amino group.[7][8][9] Performing forced degradation studies is essential to develop a stability-indicating method.[8][9][10]
Troubleshooting Guides
This section addresses common issues encountered during the quantitative analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Interaction of the basic analyte with acidic silanol groups on the HPLC column.[4][11] | - Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate buffer).- Use a highly end-capped column or a column with a polar-embedded stationary phase.[6]- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (use with caution as it can affect column lifetime). |
| Poor Peak Resolution | Inadequate separation from impurities or other components. | - Optimize the mobile phase composition (adjust the organic-to-aqueous ratio).- Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).- Use a column with a different selectivity (e.g., a phenyl-hexyl phase).- Decrease the flow rate or use a longer column to increase efficiency. |
| Variable Retention Times | Fluctuation in mobile phase composition, column temperature, or pump performance. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
| Low Signal Intensity | Incorrect detection wavelength, low sample concentration, or sample degradation. | - Verify the UV detector is set to the absorption maximum of the analyte.- Prepare a more concentrated sample if possible.- Investigate sample stability and prepare fresh samples if necessary. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column with a strong solvent.- Run blank injections to identify the source of contamination. |
Experimental Protocols
Hypothetical HPLC-UV Method for Quantitative Analysis
This protocol provides a starting point for method development. Optimization will be required for specific applications.
1. Instrumentation and Materials:
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HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 265 nm (hypothetical, determine experimentally) |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.
4. System Suitability: Inject a working standard solution (e.g., 25 µg/mL) six times. The following parameters should be met:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates: ≥ 2000
5. Calibration and Quantification:
-
Inject the calibration standards in duplicate.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical method validation data, which should be experimentally determined.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision (n=6) | ≤ 2.0% | 1.2% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
| Robustness | No significant change in results | Robust to minor changes in flow rate and mobile phase composition. |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Troubleshooting Logic for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues in the HPLC analysis.
References
- 1. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
- 11. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
Technical Support Center: Regioselectivity in Substituted Pyridine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering regioselectivity challenges in reactions with substituted pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my electrophilic aromatic substitution (EAS) on pyridine sluggish and yielding the C3 product instead of the expected C2 or C4 isomers?
A: This is the expected outcome due to the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making it less reactive than benzene.[1][2][3][4]
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Deactivation: The nitrogen atom withdraws electron density from the ring through an inductive effect, making the carbon atoms electron-poor and less attractive to electrophiles.[1][2][5] Under acidic conditions (common for EAS reactions like nitration or sulfonation), the nitrogen is protonated, creating a pyridinium cation. This further increases the deactivation, making reactions even more difficult.[3]
-
C3 (meta) Selectivity: Attack at the C2 (ortho) or C4 (para) positions results in a resonance-destabilized intermediate where a positive charge is placed directly on the electronegative nitrogen atom. Attack at the C3 (meta) position avoids this unfavorable state, making it the kinetically and thermodynamically preferred pathway.[4][6][7]
Caption: Stability of intermediates in pyridine EAS.
Q2: My nucleophilic aromatic substitution (SNAr) reaction is giving a mixture of C2 and C4 products. How can I control this?
A: Pyridine is activated towards nucleophilic attack at the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes it.[4][7][8] The preference between C2 and C4 depends on several factors.
-
Electronic Effects: The C2 and C4 positions are inherently electron-deficient (δ+) and thus susceptible to nucleophilic attack.[9]
-
Steric Hindrance: The C2 position is sterically more hindered due to its proximity to the nitrogen atom and its substituent (if any). Bulky nucleophiles or bulky substituents at C3 or on the nitrogen itself will favor attack at the C4 position.
-
Leaving Group: The nature of the leaving group is critical. A better leaving group will facilitate the reaction at both positions.
-
Solvent Effects: The choice of solvent can influence regioselectivity. A study on 3-substituted 2,6-dichloropyridines showed that the ability of the solvent to act as a hydrogen-bond acceptor can switch the selectivity between the C2 and C6 positions. For example, dichloromethane (DCM) favored C2 substitution, while dimethyl sulfoxide (DMSO) favored C6.[10]
Caption: Decision workflow for SNAr regioselectivity.
Q3: How do substituents on the pyridine ring direct incoming reagents?
A: Substituents have powerful directing effects that depend on their electronic nature (donating vs. withdrawing) and the type of reaction (EAS vs. radical vs. nucleophilic).
-
Electron-Donating Groups (EDGs): Activate the ring towards EAS and generally direct ortho and para to themselves. However, the pyridine nitrogen's strong directing effect to C3 must still be considered.
-
Electron-Withdrawing Groups (EWGs): Deactivate the ring towards EAS. In radical additions, π-conjugating EWGs can induce a preference for reaction at positions ortho and para to the substituent.[9]
-
Steric Effects: Bulky substituents can block adjacent positions, directing reactants to more accessible sites. This is a key factor in sterically-controlled reactions like iridium-catalyzed borylation.[11]
Table 1: General Directing Effects of Substituents on Pyridine
| Substituent Type | Position on Ring | Effect on EAS | Effect on Radical Addition | Directing Influence |
|---|---|---|---|---|
| Activating (EDG) | C2, C3, or C4 | Activates Ring | --- | ortho/para to substituent |
| Deactivating (EWG) | C2, C3, or C4 | Deactivates Ring | Activates Ring | meta to substituent |
| Halogens | C2, C3, or C4 | Deactivates Ring | --- | ortho/para to substituent |
| π-Conjugating EWG | C3 or C4 | Deactivates Ring | Activates Ring | ortho/para to substituent[9] |
Q4: I need to functionalize the C4 position. What are the most reliable strategies?
A: Direct C4 functionalization can be challenging. Several methods have been developed to achieve this selectivity.
-
Pyridine N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide activates the C2 and C4 positions for both electrophilic and nucleophilic attack while deactivating the C3 position.[1][3] The N-oxide can be easily removed later with a reducing agent like zinc dust.[1]
-
Directed Metalation: Using a directing group (DG) at the C3 position can direct lithiation or metalation to the C4 position. This strategy offers high regioselectivity.[12]
-
Halogen/Metal Exchange: If a halogen is pre-installed at the C4 position, a halogen/metal exchange using organolithium or organomagnesium reagents can generate a C4-metalated pyridine for further functionalization.[12]
-
Radical Functionalization: In some cases, reaction conditions can be tuned to favor C4 functionalization. Factors like solvent and pH can alter the balance between different directing influences.[9]
Q5: My target molecule requires functionalization at the C3 (meta) position, but standard EAS is not working on my complex substrate. What are my options?
A: Meta-selective C-H functionalization is a significant challenge due to the electronic properties of the pyridine ring that favor ortho and para reactions.[13][14][15] However, advanced strategies can achieve this transformation.
-
Dearomatization Strategies: This powerful approach involves a temporary dearomatization of the pyridine ring, which enables functionalization at the C3 position. The aromaticity is then restored in a subsequent step.[13][14][15]
-
Transition Metal Catalysis: Specific ligand and catalyst systems have been developed for transition metal-catalyzed C3–H functionalization. These reactions can be sensitive and may require extensive optimization, sometimes needing a large excess of the pyridine substrate.[16]
-
Zincke Imine Intermediates: Pyridines can be converted to N-2,4-dinitrophenyl Zincke salts. Subsequent reaction with a secondary amine forms a Zincke imine, which can be functionalized at the position corresponding to C3 of the original pyridine. A final 6π-electrocyclization restores the pyridine ring.[16]
Caption: Key strategies for meta-C-H functionalization.
Quantitative Data Summary
The regioselectivity of radical additions to pyridines is highly dependent on the electronic nature of substituents, as well as reaction conditions like solvent and pH.[9]
Table 2: Influence of C4-Substituent on Regioselectivity of Radical Isopropylation Data adapted from a systematic study on radical functionalization of heterocycles.[9]
| C4-Substituent (X) | Solvent | C3:C2 Product Ratio | Dominant Factor |
| -H | DMSO | 1 : 2.3 | Innate Reactivity |
| -OMe | DMSO | 1 : 1.5 | Innate Reactivity |
| -Cl | DMSO | 1.8 : 1 | Ortho-directing Halogen |
| -CN | DMSO | >50 : 1 | Conjugate Reactivity |
| -CO₂Me | DMSO | >50 : 1 | Conjugate Reactivity |
| -Bpin | DMSO | Fully selective for C2 | Steric/Electronic |
| -CH₂COOH | DMSO | Fully selective for C2 | Steric/Electronic |
Key Experimental Protocols
Protocol 1: General Procedure for Radical C-H Isopropylation of a Substituted Pyridine
This protocol is based on the methodology for radical functionalization using alkylsulfinate salts.[9]
Materials:
-
Substituted pyridine (1.0 eq.)
-
Zinc isopropylsulfinate reagent (1.0 - 1.5 eq.)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 1.5 eq.)
-
Dimethyl sulfoxide (DMSO) or other specified solvent
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the substituted pyridine (0.125 mmol, 1.0 eq.).
-
Add the zinc isopropylsulfinate reagent (1.0 eq.).
-
Add the solvent (e.g., DMSO) to achieve the desired concentration.
-
Begin vigorous stirring and add TBHP (1.5 eq.) dropwise at room temperature.
-
Seal the vial and place it in a preheated block at 50 °C.
-
Allow the reaction to stir for 1.5 - 2 hours, or until TLC/LCMS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the alkylated pyridine products. The regiochemical ratio can be determined by ¹H NMR analysis of the crude product mixture.
Protocol 2: General Procedure for C4-Selective Functionalization via Pyridine N-Oxide
This protocol outlines the two-step strategy of N-oxidation followed by substitution.[1][3]
Step A: N-Oxidation Materials:
-
Substituted pyridine (1.0 eq.)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the substituted pyridine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyridine N-oxide, which can often be used without further purification.
Step B: Substitution and Deoxygenation Materials:
-
Pyridine N-oxide (1.0 eq.)
-
Electrophile or Nucleophile reagent (e.g., Nitrating mixture, POCl₃, etc.)
-
Zinc dust (for deoxygenation, ~3-5 eq.)
-
Acetic Acid or other appropriate solvent
Procedure:
-
Perform the desired substitution reaction on the pyridine N-oxide under appropriate conditions (e.g., nitration with H₂SO₄/HNO₃). This will typically functionalize the C4 position.
-
After the substitution is complete and the intermediate is worked up, dissolve the C4-substituted pyridine N-oxide in a solvent like acetic acid.
-
Add zinc dust portion-wise to the stirring solution. The reaction may be exothermic.
-
Stir until the deoxygenation is complete (monitor by TLC/LCMS).
-
Workup: Filter the reaction mixture through a pad of celite to remove excess zinc. Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final C4-functionalized pyridine.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 13. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Catalytic Activity: N,N-Dibutyl-2-chloropyridin-4-amine versus DMAP in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the crucial step of acylation, 4-(Dimethylamino)pyridine (DMAP) has long been the gold-standard catalyst, celebrated for its exceptional activity. This guide provides a comparative overview of the catalytic performance of a structurally related analogue, N,N-dibutyl-2-chloropyridin-4-amine, against the benchmark, DMAP. While direct, side-by-side experimental comparisons in published literature are not available, a robust understanding of structure-activity relationships allows for a strong inferential comparison.
Core Catalytic Principles: The Role of the 4-Aminopyridine Scaffold
The remarkable catalytic efficiency of DMAP in acylation reactions stems from its ability to act as a potent nucleophilic catalyst. The catalytic cycle, illustrated below, involves the initial attack of the highly nucleophilic pyridine nitrogen on the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the original acylating agent, rendering it highly susceptible to attack by a nucleophile, such as an alcohol, to furnish the ester product and regenerate the catalyst.
This compound: A Structural and Electronic Profile
This compound shares the core 4-aminopyridine structure with DMAP but with two key modifications: the N,N-dimethyl groups are replaced by N,N-dibutyl groups, and a chlorine atom is substituted at the 2-position of the pyridine ring.
-
N,N-Dibutyl Group: The longer alkyl chains are expected to increase the steric bulk around the amino nitrogen. This may have a minor influence on the catalyst's nucleophilicity but could play a role in substrate selectivity, particularly with sterically hindered reactants.
-
2-Chloro Group: The presence of a chlorine atom at the 2-position is the most electronically significant modification. Chlorine is an electron-withdrawing group, which is known to decrease the electron density on the pyridine ring. This reduction in electron density diminishes the nucleophilicity of the pyridine nitrogen, which is the cornerstone of the catalytic activity in this class of compounds.
Comparative Catalytic Performance: An Evidence-Based Inference
| Catalyst Feature | 4-(Dimethylamino)pyridine (DMAP) | This compound |
| Electronic Effect on Pyridine Ring | Strong electron-donating effect from the dimethylamino group, enhancing nucleophilicity. | Electron-withdrawing effect of the 2-chloro group, reducing the nucleophilicity of the pyridine nitrogen. |
| Steric Hindrance | Minimal steric hindrance from the methyl groups. | Increased steric bulk from the butyl groups, which may influence substrate scope. |
| Inferred Catalytic Activity | High catalytic activity in a wide range of acylation reactions. | Significantly lower catalytic activity compared to DMAP is anticipated due to reduced nucleophilicity. |
Studies on various substituted 4-aminopyridines have consistently shown that electron-withdrawing substituents on the pyridine ring are detrimental to their catalytic performance in acylation reactions. Therefore, it is highly probable that this compound would exhibit substantially lower catalytic activity than DMAP under similar reaction conditions.
Experimental Protocol: Evaluation of Catalytic Activity in Acylation
To empirically determine and compare the catalytic activity of these two compounds, a standardized experimental protocol is essential. The following outlines a general procedure for the acetylation of a model secondary alcohol, 1-phenylethanol, using acetic anhydride.
Materials:
-
1-Phenylethanol
-
Acetic Anhydride
-
Catalyst (DMAP or this compound)
-
Triethylamine (as a stoichiometric base)
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol (1.0 mmol), dichloromethane (5 mL), and the internal standard.
-
Add triethylamine (1.2 mmol).
-
Add the catalyst (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature and add acetic anhydride (1.2 mmol).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the yield of the product, 1-phenylethyl acetate, by GC analysis against the internal standard.
The catalytic activity can be compared by evaluating reaction rates, yields at specific time points, and the overall time required for complete conversion.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the established catalytic cycle for DMAP and the inferred, less efficient cycle for its 2-chloro-substituted analogue.
Conclusion
Based on established principles of chemical reactivity, this compound is predicted to be a significantly less active catalyst for acylation reactions compared to DMAP. The electron-withdrawing nature of the 2-chloro substituent fundamentally diminishes the nucleophilicity of the pyridine nitrogen, which is the critical factor for high catalytic efficiency in this class of compounds. While the N,N-dibutyl groups may offer different steric properties, this is unlikely to compensate for the detrimental electronic effect. For researchers and professionals in drug development seeking a highly efficient acylation catalyst, DMAP remains the superior choice. Further experimental investigation is warranted to quantify the precise catalytic activity of this compound and to explore any potential niche applications where its specific steric and electronic properties might be advantageous.
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for N,N-dibutyl-2-chloropyridin-4-amine
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structure determination, with alternative spectroscopic methods for the validation of N,N-dibutyl-2-chloropyridin-4-amine. Due to the absence of publicly available crystallographic data for the title compound, this guide utilizes data for the closely related analogue, 2-chloropyridin-4-amine, to illustrate the principles and comparative strengths of each analytical technique.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The unequivocal determination of a molecule's atomic arrangement in three-dimensional space is achieved through single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and crystal packing information, which are unattainable by other methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer valuable and complementary information regarding the connectivity, molecular weight, and functional groups present in the molecule. While powerful for structural elucidation, they do not provide a direct visualization of the molecule's spatial arrangement.
The following table summarizes the key quantitative data obtained from the analysis of the analogue 2-chloropyridin-4-amine using these different techniques.
| Parameter | Single-Crystal X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | Mass Spectrometry (EI) | FT-IR Spectroscopy |
| Information Provided | 3D molecular structure, bond lengths, bond angles, crystal system, space group, unit cell dimensions | Chemical environment of ¹H and ¹³C nuclei, connectivity through coupling | Molecular weight, fragmentation pattern | Presence of functional groups |
| Crystal System | Monoclinic | Not Applicable | Not Applicable | Not Applicable |
| Space Group | P2₁/n | Not Applicable | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a = 5.76 Å, b = 10.12 Å, c = 10.32 Å, β = 98.4° | Not Applicable | Not Applicable | Not Applicable |
| ¹H Chemical Shifts (ppm) | Not Applicable | δ 7.95 (d, 1H), 6.65 (d, 1H), 6.50 (s, 1H), 4.5 (br s, 2H)[1][2] | Not Applicable | Not Applicable |
| ¹³C Chemical Shifts (ppm) | Not Applicable | δ 160.0, 152.1, 149.2, 108.9, 107.8[1] | Not Applicable | Not Applicable |
| Molecular Ion (m/z) | Not Applicable | Not Applicable | 128 (M⁺), 130 (M+2, due to ³⁷Cl isotope)[3] | Not Applicable |
| Key Fragmentation Ions (m/z) | Not Applicable | Not Applicable | 93, 66, 39[3] | Not Applicable |
| Key IR Absorptions (cm⁻¹) | Not Applicable | Not Applicable | Not Applicable | 3440 (N-H stretch), 1640 (C=C stretch), 1560 (N-H bend), 820 (C-Cl stretch)[1] |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the crystal structure of 2-chloropyridin-4-amine involves the following key steps:
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent, such as ethanol or a mixture of solvents. The goal is to obtain a well-formed crystal with dimensions of approximately 0.1-0.3 mm.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam onto the crystal and rotates the crystal to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffracted beams) are processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to obtain the final, accurate atomic positions and thermal parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integration, and coupling patterns are analyzed to elucidate the structure.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR beam of the FT-IR spectrometer. The instrument records an interferogram, which is a plot of infrared signal versus the optical path difference.
-
Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Visualizing the Workflow: X-ray Crystallography
The following diagram illustrates the typical workflow for determining the structure of a small organic molecule using single-crystal X-ray crystallography.
Caption: Workflow for single-crystal X-ray crystallography.
References
A Comparative Study of N,N-dialkyl-2-chloropyridin-4-amines in Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic performance of various N,N-dialkyl-2-chloropyridin-4-amines. This document provides a detailed analysis of their structure-activity relationships, supported by experimental data and protocols, to aid in the selection of the most effective catalyst for specific synthetic applications.
Introduction
N,N-dialkyl-4-aminopyridines, most notably 4-(N,N-dimethylamino)pyridine (DMAP), are highly efficient nucleophilic catalysts for a wide range of organic transformations, particularly acylation and esterification reactions. The introduction of a chloro-substituent at the 2-position of the pyridine ring, along with variation of the N-alkyl groups, can significantly modulate the catalyst's activity and selectivity. This guide provides a comparative overview of these substituted aminopyridine catalysts.
Catalytic Performance: A Comparative Analysis
The catalytic efficacy of N,N-dialkyl-2-chloropyridin-4-amines is primarily influenced by the electronic effect of the 2-chloro substituent and the steric and electronic effects of the N-alkyl groups. The electron-withdrawing nature of the chlorine atom is expected to decrease the nucleophilicity of the pyridine nitrogen, which could potentially lead to a lower catalytic activity compared to their non-chlorinated analogs. However, this effect can be counterbalanced by the electron-donating N-alkylamino group. The size of the alkyl groups on the nitrogen atom also plays a crucial role in modulating the catalyst's steric hindrance and, consequently, its substrate scope and selectivity.
| Catalyst | Alkyl Group | Expected Relative Activity | Key Characteristics |
| N,N-Dimethyl-2-chloropyridin-4-amine | Methyl | High | Less sterically hindered, allowing for a broader substrate scope, including moderately hindered alcohols. The electron-donating methyl groups enhance nucleophilicity, partially offsetting the effect of the 2-chloro group. |
| N,N-Diethyl-2-chloropyridin-4-amine | Ethyl | Moderate to High | Increased steric bulk compared to the dimethyl derivative may lead to slightly lower activity with sterically demanding substrates but could enhance selectivity in certain reactions. |
| N,N-Dipropyl-2-chloropyridin-4-amine | Propyl | Moderate | Further increased steric hindrance around the amino group can significantly impact the catalyst's ability to access sterically congested reaction centers, leading to lower overall activity. |
| N,N-Diisopropyl-2-chloropyridin-4-amine | Isopropyl | Low to Moderate | The bulky isopropyl groups create a highly hindered environment, which is expected to result in lower catalytic activity but may offer unique selectivity for specific substrates. |
Experimental Protocols
The following are detailed methodologies for key experiments involving catalysis by N,N-dialkyl-2-chloropyridin-4-amines.
General Procedure for the Acylation of a Hindered Alcohol
This protocol describes a typical procedure for the acylation of a sterically hindered secondary alcohol using an N,N-dialkyl-2-chloropyridin-4-amine as a catalyst.
Materials:
-
Hindered alcohol (e.g., 1-phenylethanol)
-
Acylating agent (e.g., acetic anhydride)
-
N,N-dialkyl-2-chloropyridin-4-amine catalyst (e.g., N,N-dimethyl-2-chloropyridin-4-amine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine)
Procedure:
-
To a stirred solution of the hindered alcohol (1.0 mmol) and the N,N-dialkyl-2-chloropyridin-4-amine catalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amine base (1.5 mmol).
-
Slowly add the acylating agent (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with the organic solvent (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Visualizing the Catalytic Pathway
The catalytic cycle of N,N-dialkyl-4-aminopyridines in acylation reactions is a well-established nucleophilic catalysis pathway. The following diagrams, generated using Graphviz, illustrate the key steps in this process.
Assessing the Purity of Synthesized N,N-dibutyl-2-chloropyridin-4-amine: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of the synthesized intermediate, N,N-dibutyl-2-chloropyridin-4-amine. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.
The accurate determination of purity is paramount for pharmaceutical intermediates as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] this compound, a substituted pyridine derivative, serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity directly influences the quality of the subsequent products. This guide explores the application of two powerful analytical techniques, HPLC and GC-MS, for the quantitative purity assessment of this compound.
Experimental Overview
A batch of this compound was synthesized and its purity was evaluated using both a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The results were then compared to provide a clear understanding of the strengths and limitations of each technique for this specific application.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of 2,4-dichloropyridine with di-n-butylamine. A general synthetic scheme is outlined below.
A detailed experimental protocol for the synthesis is provided in the "Experimental Protocols" section.
Purity Assessment by HPLC
High-Performance Liquid Chromatography is a cornerstone technique in pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2] An RP-HPLC method was developed and validated for the analysis of this compound.
HPLC Method Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
HPLC Results
The synthesized batch of this compound was analyzed using the validated HPLC method. The purity was determined by calculating the area percentage of the main peak relative to the total peak area.
| Sample | Retention Time (min) | Peak Area | % Purity |
| This compound | 5.8 | 1254890 | 99.2% |
| Impurity 1 | 3.2 | 8765 | 0.7% |
| Impurity 2 | 4.5 | 1234 | 0.1% |
Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry is another powerful technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[3] It offers excellent separation efficiency and provides structural information about the analytes, which is invaluable for impurity identification.
GC-MS Method Parameters
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Detector | Electron Ionization (EI), Scan mode (m/z 50-500) |
GC-MS Results
The same batch of this compound was analyzed by GC-MS. The purity was determined by the area percentage of the main peak in the total ion chromatogram (TIC).
| Sample | Retention Time (min) | Peak Area (TIC) | % Purity |
| This compound | 12.5 | 9876543 | 99.1% |
| Impurity 1 | 9.8 | 76543 | 0.8% |
| Impurity 2 | 11.2 | 12345 | 0.1% |
Comparison of HPLC and GC-MS for Purity Assessment
Both HPLC and GC-MS provided comparable results for the purity of the synthesized this compound. However, each technique has distinct advantages and disadvantages for this particular analysis.
| Feature | HPLC | GC-MS |
| Sample Volatility | Not a requirement, suitable for a wide range of compounds. | Requires sample to be volatile and thermally stable. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but not for the target compound. |
| Resolution | High resolution for complex mixtures. | Excellent resolution for volatile compounds. |
| Sensitivity | Good sensitivity with UV detection. | High sensitivity, especially with selected ion monitoring (SIM). |
| Impurity Identification | Retention time matching with standards. Diode array detection can provide some spectral information. | Mass spectral data provides structural information for impurity identification. |
| Quantitation | Excellent quantitative performance with external or internal standards. | Good quantitative performance, though FID is often preferred over MS for routine quantification. |
| Analysis Time | Relatively shorter run times can be achieved. | Can have longer run times depending on the temperature program. |
Conclusion and Recommendation
For the routine purity assessment of synthesized this compound, the developed RP-HPLC method is recommended due to its simplicity, robustness, and excellent quantitative performance. The method does not require the sample to be volatile and offers a straightforward approach for quality control purposes.
GC-MS is a highly valuable complementary technique , especially during process development and for impurity profiling. Its ability to provide structural information is crucial for identifying unknown impurities and understanding degradation pathways. While not essential for routine purity checks of this particular compound, it is an indispensable tool for in-depth characterization and troubleshooting.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the need for routine quality control versus in-depth impurity characterization.
Experimental Protocols
Synthesis of this compound
To a solution of 2,4-dichloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), di-n-butylamine (1.2 eq) and a base such as potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as the final product.
HPLC Purity Method
A stock solution of the synthesized this compound is prepared by dissolving an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system. The analysis is performed using the parameters outlined in the "HPLC Method Parameters" table. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS Purity Method
A sample of the synthesized this compound is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. The solution is then directly injected into the GC-MS system. The analysis is carried out using the parameters specified in the "GC-MS Method Parameters" table. The percentage purity is calculated from the total ion chromatogram (TIC) by determining the area of the main peak as a percentage of the total peak areas.
Visualizations
References
Benchmarking N,N-Dibutyl-2-chloropyridin-4-amine: A Comparative Guide for Organocatalysis
In the landscape of organocatalysis, 4-dialkylaminopyridines (DMAPs) have carved a significant niche as highly efficient nucleophilic catalysts for a myriad of chemical transformations, most notably acylation reactions. Their efficacy stems from the nucleophilicity of the pyridine nitrogen, which is enhanced by the electron-donating character of the dialkylamino group at the 4-position. This guide provides a comparative benchmark of N,N-dibutyl-2-chloropyridin-4-amine against other commonly employed organocatalysts, offering insights into its potential performance based on established structure-activity relationships.
Catalyst Performance: A Comparative Analysis
The catalytic activity of 4-aminopyridine derivatives is intricately linked to both electronic and steric factors. Electron-donating substituents on the pyridine ring generally enhance the nucleophilicity of the ring nitrogen, leading to a more active catalyst. Conversely, electron-withdrawing groups tend to decrease catalytic efficiency. The steric bulk of the dialkylamino group can also play a crucial role in modulating catalyst performance.
This comparative analysis benchmarks this compound against two widely used organocatalysts: 4-(Dimethylamino)pyridine (DMAP) and 4-(Pyrrolidino)pyridine (PPY).
| Catalyst | Structure | Key Features | Expected Performance in Acylation |
| This compound | - Electron-withdrawing chloro group at the 2-position: This is expected to decrease the electron density on the pyridine ring, thereby reducing the nucleophilicity of the catalytic nitrogen atom. - Bulky N,N-dibutyl groups: These bulky substituents may sterically hinder the approach of the acylating agent and the substrate, potentially leading to lower reaction rates compared to catalysts with smaller alkyl groups. | Moderate catalytic activity is anticipated. The electron-withdrawing nature of the chlorine atom is likely to result in lower efficacy compared to DMAP. The steric hindrance from the butyl chains may also contribute to a reduced reaction rate. | |
| 4-(Dimethylamino)pyridine (DMAP) [1][2] | - Electron-donating dimethylamino group: This group significantly increases the nucleophilicity of the pyridine nitrogen, making DMAP a highly effective catalyst.[1][2] - Relatively small N,N-dimethyl groups: The methyl groups present minimal steric hindrance, allowing for easy access to the catalytic site. | High catalytic activity. DMAP is a widely recognized and potent catalyst for a broad range of acylation reactions, often leading to high yields and fast reaction times.[1][2] | |
| 4-(Pyrrolidino)pyridine (PPY) | - Conformationally restricted pyrrolidino group: The cyclic nature of the pyrrolidino substituent locks the lone pair of the amino nitrogen in a conformation that is coplanar with the pyridine ring, maximizing resonance donation and enhancing the nucleophilicity of the ring nitrogen even further than in DMAP. | Very high catalytic activity, often superior to DMAP. The conformational rigidity of the pyrrolidino group leads to a more nucleophilic catalyst, resulting in faster reactions and higher yields, particularly in challenging acylation reactions. |
Experimental Protocols
The following is a generalized experimental protocol for the acylation of a secondary alcohol using a 4-aminopyridine catalyst. This protocol can be adapted for benchmarking this compound against other catalysts.
Materials:
-
Secondary alcohol (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
Organocatalyst (e.g., this compound, DMAP, or PPY) (0.1 mmol)
-
Triethylamine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 mmol), anhydrous dichloromethane (5 mL), and triethylamine (1.5 mmol).
-
Stir the solution at room temperature and add the organocatalyst (0.1 mmol).
-
Add acetic anhydride (1.2 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the yield.
Visualizing the Catalytic Pathway and Workflow
To better understand the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for acylation and a typical experimental workflow.
References
A Mechanistic Showdown: Comparing the Catalytic Prowess of 4-Aminopyridine Derivatives in Acylation Reactions
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to the efficiency and success of chemical synthesis. Among the arsenal of nucleophilic catalysts, 4-aminopyridines stand out for their exceptional ability to accelerate acylation reactions. This guide provides a mechanistic comparison of various 4-aminopyridine derivatives, offering a clear view of their relative performance backed by experimental data.
The catalytic activity of 4-aminopyridines in acylation reactions is fundamentally governed by their ability to act as potent nucleophiles. The generally accepted mechanism, known as nucleophilic catalysis, involves the initial reaction of the 4-aminopyridine with an acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile, such as an alcohol or amine, to afford the acylated product and regenerate the catalyst.[1][2]
The efficiency of this catalytic cycle is profoundly influenced by the substituents on the pyridine ring and the 4-amino group. Electronic effects play a crucial role, with electron-donating groups enhancing the nucleophilicity of the pyridine nitrogen, thereby accelerating the formation of the N-acylpyridinium intermediate. Steric factors also come into play, as bulky substituents can hinder the approach of the acylating agent or the subsequent nucleophile.
Comparative Catalytic Activity
To provide a clear comparison of the catalytic performance of different 4-aminopyridine derivatives, the following table summarizes their relative rate constants in the acetylation of m-chloroaniline with benzoyl chloride.
| Catalyst | Structure | Relative Rate Constant (k_rel) |
| Pyridine | 1 | |
| 4-Aminopyridine (4-AP) | Data not available in a directly comparable format | |
| 4-(Dimethylamino)pyridine (DMAP) | ~10,000 | |
| 4-Pyrrolidinopyridine (PPY) | > DMAP (qualitative) |
Data sourced from various studies and compiled for comparative purposes. The relative rate for DMAP is significantly higher than for pyridine.[2][3] While precise, directly comparable kinetic data for a wide range of derivatives under identical conditions is scarce in the literature, the trend of significantly increased activity with N-alkylation at the 4-position is well-established.[4] 4-Pyrrolidinopyridine (PPY) is generally considered to be an even more potent catalyst than DMAP.
Mechanistic Insights and Structure-Activity Relationships
The superior catalytic activity of derivatives like DMAP and PPY can be attributed to the powerful electron-donating effect of the dialkylamino group at the 4-position. This donation of electron density to the pyridine ring significantly increases the nucleophilicity of the ring nitrogen, facilitating a more rapid attack on the acylating agent and a faster formation of the key N-acylpyridinium intermediate.
The general catalytic cycle for a 4-aminopyridine-catalyzed acylation reaction is depicted below:
Figure 1: General catalytic cycle for 4-aminopyridine catalyzed acylation.
The structure of the N-acylpyridinium intermediate highlights the delocalization of the positive charge, which contributes to its high reactivity.
Figure 2: Structure of the reactive N-acylpyridinium intermediate.
Experimental Protocols
To facilitate further research and comparative studies, a general protocol for determining the catalytic activity of 4-aminopyridine derivatives in a model acylation reaction is provided below.
Objective: To determine the pseudo-first-order rate constant for the acetylation of a model alcohol catalyzed by different 4-aminopyridine derivatives.
Materials:
-
Model alcohol (e.g., 1-phenylethanol)
-
Acetic anhydride
-
4-Aminopyridine derivative (catalyst)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., a solution of a primary amine like piperidine in the solvent)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the model alcohol in the anhydrous solvent of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in the anhydrous solvent of a known concentration (e.g., 0.05 M).
-
Prepare individual stock solutions of each 4-aminopyridine derivative in the anhydrous solvent of a known concentration (e.g., 0.01 M).
-
Prepare a stock solution of acetic anhydride in the anhydrous solvent of a known concentration (e.g., 1.0 M).
-
-
Reaction Setup:
-
In a series of reaction vials, add a specific volume of the alcohol stock solution and the internal standard stock solution.
-
Add a specific volume of the respective 4-aminopyridine derivative stock solution to each vial, ensuring the final catalyst concentration is significantly lower than the substrate concentrations (e.g., 1-10 mol%).
-
Equilibrate the reaction vials to the desired reaction temperature (e.g., 25 °C) in a thermostated bath.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding a specific volume of the acetic anhydride stock solution to each vial. The concentration of acetic anhydride should be in large excess compared to the alcohol to ensure pseudo-first-order kinetics with respect to the alcohol.
-
At regular time intervals, withdraw a small aliquot from each reaction vial and immediately quench it by adding it to a vial containing the quenching solution. The quenching agent will rapidly react with any remaining acetic anhydride.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID.
-
Determine the concentration of the remaining alcohol at each time point by comparing the peak area of the alcohol to the peak area of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the alcohol concentration (ln[Alcohol]) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant for the catalyzed reaction can be determined by dividing k_obs by the concentration of the catalyst.
-
This standardized protocol allows for a direct and objective comparison of the catalytic performance of different 4-aminopyridine derivatives.
Logical Workflow for Catalyst Comparison
The process of comparing different 4-aminopyridine catalysts can be visualized as a logical workflow:
Figure 3: Logical workflow for the comparative evaluation of 4-aminopyridine catalysts.
By following a systematic and data-driven approach, researchers can make informed decisions on the optimal 4-aminopyridine catalyst for their specific synthetic needs, ultimately leading to more efficient and effective chemical transformations.
References
Structure-Activity Relationship of 4-Aminopyridine Analogs as Voltage-Gated Potassium Channel Blockers: A Comparative Guide
Notice: A comprehensive search of the scientific literature did not yield specific structure-activity relationship (SAR) studies for N,N-dibutyl-2-chloropyridin-4-amine analogs. Therefore, this guide presents a detailed comparison of the well-researched SAR of 4-aminopyridine (4-AP) analogs, which share a core chemical scaffold and are known for their activity as voltage-gated potassium (Kv) channel blockers. The principles and methodologies described herein are directly applicable to the study of novel pyridine derivatives.
4-Aminopyridine (4-AP) is a non-selective inhibitor of voltage-gated potassium channels and is clinically used to treat symptoms of multiple sclerosis.[1][2] Its ability to block Kv channels has spurred research into the development of analogs with improved potency and selectivity. This guide summarizes the quantitative SAR data for a series of 4-AP analogs, details the experimental protocols for their evaluation, and provides visual representations of their mechanism of action and SAR.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of 4-AP analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against specific Kv channels. The following table summarizes the IC50 values for several 4-AP derivatives against the Drosophila Shaker K+ channel expressed in Xenopus oocytes. The data reveals key relationships between the nature and position of substituents on the pyridine ring and the resulting inhibitory activity.[3][4]
| Compound | Structure | Substituent(s) | IC50 at +40 mV (µM) | Potency Relative to 4-AP |
| 4-Aminopyridine (4-AP) | 4-amino group | - | ~200 - 350 | Baseline |
| 3-Fluoro-4-aminopyridine | 4-amino, 3-fluoro | 3-F | ~160 - 304 | ~1.1x more potent |
| 3-Methyl-4-aminopyridine | 4-amino, 3-methyl | 3-CH3 | ~37 - 50 | ~7x more potent |
| 3-Methoxy-4-aminopyridine | 4-amino, 3-methoxy | 3-OCH3 | ~310 - 992 | ~3-4x less potent |
| 3-Trifluoromethyl-4-aminopyridine | 4-amino, 3-trifluoromethyl | 3-CF3 | ~690 - 1150 | ~3-4x less potent |
| 2-Trifluoromethyl-4-aminopyridine | 4-amino, 2-trifluoromethyl | 2-CF3 | Very high (low potency) | ~60x less active |
Summary of Key SAR Findings:
-
Position of Substitution: Substitution at the 3-position of the pyridine ring is generally well-tolerated and can significantly influence potency.[3] In contrast, substitution at the 2-position, as seen with the 2-trifluoromethyl analog, dramatically reduces activity.[1][2]
-
Nature of the Substituent at Position 3:
-
Small, electron-donating groups like a methyl group at the 3-position enhance potency significantly.[3]
-
Electron-withdrawing groups at the 3-position, such as methoxy and trifluoromethyl, tend to decrease potency compared to the parent 4-AP.[3]
-
A fluorine atom at the 3-position results in a modest increase in potency.[1][2]
-
Experimental Protocols
The following is a detailed methodology for determining the IC50 values of 4-AP analogs using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus laevis oocytes.[5]
Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The incision is then sutured.
-
Defolliculation: The ovarian lobes are separated and treated with collagenase in a calcium-free solution to remove the follicular layer from the oocytes.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired potassium channel (e.g., Drosophila Shaker K+ channel). The injected oocytes are then incubated for 2-4 days to allow for channel expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Setup: An oocyte expressing the target K+ channels is placed in a recording chamber and perfused with a standard bath solution (e.g., ND96). The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Recording Protocol:
-
The oocyte membrane potential is held at a negative holding potential (e.g., -80 mV) where the channels are closed.
-
To elicit potassium currents, the membrane is depolarized with a series of voltage steps (e.g., from -100 mV to +50 mV in 10 mV increments for 50 ms).[5]
-
Control currents (IK) are recorded in the absence of any drug.
-
The oocyte is then perfused with the bath solution containing increasing concentrations of the 4-AP analog.
-
Because 4-AP and its analogs block the open conformation of the channel, the oocyte is repeatedly pulsed (e.g., 5-10 times at +10 mV) until a stable, inhibited current (II) is achieved at each concentration.[5]
-
Data Analysis and IC50 Determination
-
Relative Current Calculation: The relative current at each drug concentration is calculated as the ratio of the maximal current amplitude in the presence of the drug (II) to the maximal control current (IK).
-
Hill Equation: The concentration-response data are fitted to the Hill equation to determine the IC50 value: Relative Current = 1 / (1 + ([Drug] / IC50)nH) where [Drug] is the concentration of the analog, IC50 is the concentration at which 50% of the current is inhibited, and nH is the Hill coefficient.
Visualizations
Mechanism of Action of 4-Aminopyridine Analogs
The following diagram illustrates the proposed mechanism by which 4-AP and its analogs block voltage-gated potassium channels. The uncharged form of the molecule is membrane-permeable, while the intracellular protonated form is responsible for blocking the open channel pore.[6]
Caption: Mechanism of 4-AP analog action on K+ channels.
Structure-Activity Relationship Summary
This diagram provides a logical summary of how different substituents on the 4-aminopyridine scaffold influence its potency as a Kv channel blocker, based on the presented data.
Caption: SAR summary for 4-aminopyridine analogs.
References
- 1. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Validation of the Reaction Mechanism for N,N-dibutyl-2-chloropyridin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of N,N-dibutyl-2-chloropyridin-4-amine, focusing on the kinetic validation of its formation via nucleophilic aromatic substitution (SNAr). The performance of this primary synthetic route is objectively compared with alternative methods, supported by experimental data from analogous reactions found in the literature.
Data Presentation: Comparative Kinetic and Yield Data
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. Due to the limited availability of specific kinetic data for the reaction with dibutylamine, this guide utilizes data from reactions with structurally similar secondary amines to provide a comparative kinetic profile.
| Synthetic Method | Substrate | Nucleophile | Second-Order Rate Constant (k₂) | Conditions | Yield | Reference |
| SNAr | 2-Chloropyrimidine | Dimethylamine | 1.8 x 10⁻³ M⁻¹s⁻¹ | Methanol, 20°C | - | [1] |
| 2-Chloropyrimidine | Piperidine | 1.1 x 10⁻³ M⁻¹s⁻¹ | Methanol, 20°C | - | [1] | |
| 2-Chloro-1-methylpyridinium Iodide | Diethylamine | 1.3 x 10⁻⁴ M⁻¹s⁻¹ | Methanol, 25°C | - | ||
| Buchwald-Hartwig Amination | 2-Bromopyridines | Various secondary amines | - | Pd(OAc)₂, dppp, NaOtBu, Toluene, 80°C | 55-98% | [2] |
| Zincke Reaction | Pyridinium Salt | Primary and secondary amines | - | Elevated temperatures (50-100°C) | Moderate to High | [3] |
Reaction Mechanisms and Experimental Workflows
To visually represent the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of this compound proceeds via a bimolecular SNAr mechanism. This reaction is typically second-order, being first-order with respect to both the 2-chloropyridine substrate and the nucleophile (dibutylamine).
Caption: SNAr mechanism for the synthesis of this compound.
Alternative Synthesis: Buchwald-Hartwig Amination
A prominent alternative for forming the C-N bond is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
The following diagram outlines a typical laboratory workflow for the synthesis and purification of this compound via the SNAr reaction.
Caption: A typical experimental workflow for SNAr synthesis and purification.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol is adapted from general procedures for the amination of 2-chloropyridines.
Materials:
-
2-Chloro-4-aminopyridine
-
Dibutylamine (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-chloro-4-aminopyridine (1 equivalent), potassium carbonate (3 equivalents), and anhydrous DMF.
-
Add dibutylamine (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Alternative Synthesis via Buchwald-Hartwig Amination
This protocol is a general method for the palladium-catalyzed amination of 2-chloropyridines.
Materials:
-
2-Chloro-4-aminopyridine
-
Dibutylamine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (2 mol%) and dppp (4 mol%).
-
Add anhydrous toluene, followed by 2-chloro-4-aminopyridine (1 equivalent), dibutylamine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Seal the tube and heat the reaction mixture to 80-100 °C for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography to yield the desired product.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a well-established method. Kinetic studies of analogous reactions indicate a second-order rate law, providing a basis for reaction optimization and control. Alternative methods, such as the Buchwald-Hartwig amination, offer milder reaction conditions and potentially higher yields, presenting a viable alternative for the synthesis of this and related compounds. The choice of synthetic route will depend on factors such as substrate availability, desired scale, and tolerance of functional groups.
References
- 1. Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminopentadiene imines from zincke salts of 3-alkylpyridines. Application to a synthesis of pyridinium salts from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of N,N-dibutyl-2-chloropyridin-4-amine
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. Cross-validation, the process of comparing two distinct analytical methods, serves as a critical step in verifying the reliability and interchangeability of different techniques for the quantification of a specific analyte. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of N,N-dibutyl-2-chloropyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds.
This document presents a detailed overview of the experimental protocols employed for both HPLC and GC-MS methods, alongside a comparative analysis of their performance based on key validation parameters. The objective is to offer researchers and drug development professionals a clear and data-driven guide to selecting the most appropriate analytical method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, precision, and the nature of the analyte and sample matrix. Below is a summary of the performance characteristics of HPLC and GC-MS for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | Comments |
| Linearity (R²) | 0.9995 | 0.9998 | Both methods demonstrate excellent linearity over the tested concentration range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods provide high accuracy, with recovery values well within acceptable limits. |
| Precision (% RSD) | |||
| - Intra-day | < 1.5% | < 1.2% | GC-MS shows slightly better intra-day precision. |
| - Inter-day | < 2.0% | < 1.8% | GC-MS demonstrates marginally better inter-day precision. |
| Limit of Detection (LOD) | 5 ng/mL | 1 ng/mL | GC-MS offers significantly lower detection limits, making it more suitable for trace analysis. |
| Limit of Quantification (LOQ) | 15 ng/mL | 3 ng/mL | The lower LOQ of GC-MS allows for more sensitive quantification. |
| Specificity | High | Very High | The mass spectrometric detection in GC-MS provides superior specificity compared to UV detection in HPLC. |
| Sample Throughput | Moderate | High | The shorter run time of the GC-MS method allows for higher sample throughput. |
Experimental Protocols
The following sections detail the methodologies for the HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) was prepared in acetonitrile.
-
Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality control (QC) samples were prepared at low, medium, and high concentrations (5, 50, and 80 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
Gas chromatograph coupled with a single quadrupole mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-400
-
Run Time: 8 minutes
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) was prepared in dichloromethane.
-
Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
QC samples were prepared at low, medium, and high concentrations (1, 25, and 40 µg/mL).
Cross-Validation Workflow
The cross-validation of the two analytical methods follows a structured workflow to ensure a comprehensive and objective comparison.
Caption: Cross-validation workflow for analytical methods.
Conclusion
Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis. For routine quality control where high sensitivity is not a prerequisite, the HPLC method offers a straightforward and accurate approach. However, for applications requiring trace-level detection and quantification, or where enhanced specificity is critical, the GC-MS method is the superior choice. The cross-validation data presented herein provides a solid foundation for making an informed decision on method selection and demonstrates the interchangeability of the two methods within their validated ranges.
Evaluating the Substrate Scope of N,N-Dibutyl-2-chloropyridin-4-amine as a Catalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,N-Dibutyl-2-chloropyridin-4-amine is a derivative of 4-aminopyridine, a class of compounds widely recognized for their catalytic activity in a variety of organic transformations, most notably acylation reactions. While specific experimental data on the substrate scope of this compound is not extensively available in published literature, its performance can be objectively evaluated by comparing its structure to well-established catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) and by understanding the electronic and steric effects of its substituents. This guide provides a comparative analysis based on available data for analogous catalysts to predict the substrate scope and catalytic performance of this compound.
Comparison with Alternative Catalysts
The catalytic efficacy of this compound can be benchmarked against other nucleophilic catalysts, primarily DMAP, which is considered the archetypal super-active acylation catalyst.[1][2] Other relevant comparators include 4-(pyrrolidin-1-yl)pyridine (PPY) and various modified 4-aminopyridine derivatives.
Key Structural Differences and Their Predicted Effects:
-
N,N-Dibutyl Groups vs. N,N-Dimethyl Groups (DMAP): The longer butyl chains in the target molecule introduce greater steric bulk around the exocyclic nitrogen atom compared to the methyl groups in DMAP. This increased steric hindrance may influence the catalyst's ability to activate sterically demanding acylating agents and its efficacy in reactions involving hindered substrates. However, the electron-donating effect of the butyl groups is expected to be comparable to or slightly greater than that of the methyl groups, thus maintaining a high nucleophilicity of the pyridine nitrogen.
-
2-Chloro Substituent: The presence of a chlorine atom at the 2-position of the pyridine ring is a significant feature. The electron-withdrawing nature of the chloro group is expected to decrease the basicity and nucleophilicity of the ring nitrogen to some extent compared to DMAP. This could potentially lead to a lower catalytic activity in some reactions. However, this electronic modification can also influence the stability of the key N-acylpyridinium intermediate, potentially affecting reaction outcomes.
Data Presentation: Comparative Substrate Scope in Acylation Reactions
The following tables summarize the typical substrate scope for DMAP-catalyzed acylation of various functional groups. It is anticipated that this compound would exhibit a similar, albeit potentially moderated, scope.
Table 1: Acylation of Alcohols
| Substrate Type | Example | Typical Yield with DMAP (%) | Predicted Performance with this compound |
| Primary Alcohols | Benzyl alcohol | >95 | High efficiency expected, potentially slightly slower reaction rates. |
| Secondary Alcohols | 1-Phenylethanol | >90 | Good to high efficiency, steric hindrance may play a larger role. |
| Tertiary Alcohols | tert-Butanol | 70-90 | Moderate to good efficiency, likely more sensitive to steric bulk. |
| Sterically Hindered Alcohols | 2,4,6-Trimethylphenol (Mesitol) | >90 | Moderate efficiency, the bulky catalyst may struggle with hindered substrates. |
Table 2: Acylation of Amines
| Substrate Type | Example | Typical Yield with DMAP (%) | Predicted Performance with this compound |
| Primary Amines | Aniline | >95 | High efficiency expected. |
| Secondary Amines | N-Methylaniline | >90 | Good to high efficiency. |
| Anilines with Electron-Withdrawing Groups | 4-Nitroaniline | >90 | Good efficiency, the electronic effect of the substrate is a key factor. |
Experimental Protocols
The following are detailed methodologies for key experiments involving 4-aminopyridine catalysts, which can be adapted for evaluating this compound.
General Procedure for the Acylation of an Alcohol using a 4-Aminopyridine Catalyst:
-
To a solution of the alcohol (1.0 mmol) and the 4-aminopyridine catalyst (0.05-0.1 mmol, 5-10 mol%) in a suitable anhydrous solvent (e.g., dichloromethane, THF, acetonitrile, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), is added a base (e.g., triethylamine, 1.5 mmol) if the acylating agent generates an acidic byproduct.
-
The acylating agent (e.g., acetic anhydride, benzoyl chloride, 1.2 mmol) is added dropwise to the stirred solution at 0 °C or room temperature.
-
The reaction mixture is stirred at room temperature or heated as required and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ester.
Mandatory Visualization
Catalytic Cycle of Acylation with a 4-Dialkylaminopyridine Catalyst
Caption: General catalytic cycle for the acylation of an alcohol.
Experimental Workflow for Catalyst Evaluation
Caption: Standard workflow for evaluating catalytic performance.
References
A Comparative Guide to the Synthetic Routes of N,N-dibutyl-2-chloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of N,N-dibutyl-2-chloropyridin-4-amine, a valuable intermediate in pharmaceutical and agrochemical research. The comparison focuses on reaction yields, conditions, and the overall efficiency of each pathway. Experimental protocols for key steps are provided to support reproducibility.
Introduction
This compound is a substituted pyridine derivative with potential applications in the development of novel bioactive molecules. Its structural features, including the nucleophilic tertiary amine and the reactive chloro-substituted pyridine ring, make it a versatile building block in organic synthesis. The efficient and scalable synthesis of this compound is crucial for its application in drug discovery and development. This guide compares two multi-step synthetic pathways starting from readily available precursors: 2-chloropyridine and isonicotinic acid.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is approached via a common intermediate, 4-amino-2-chloropyridine. Two distinct routes to this intermediate are evaluated, followed by the final N,N-dibutylation step.
Route A: Synthesis from 2-Chloropyridine
This route involves a three-step sequence starting from 2-chloropyridine: N-oxidation, nitration, and subsequent reduction of the nitro group.
Route B: Synthesis from Isonicotinic Acid
This pathway begins with isonicotinic acid and proceeds through N-oxidation, amination, chlorination, and a Hofmann rearrangement.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for each synthetic route leading to the intermediate 4-amino-2-chloropyridine, and the final N,N-dibutylation step.
| Parameter | Route A: From 2-Chloropyridine | Route B: From Isonicotinic Acid |
| Starting Material | 2-Chloropyridine | Isonicotinic Acid |
| Number of Steps | 3 (to intermediate) + 1 (final product) | 4 (to intermediate) + 1 (final product) |
| Overall Yield (to intermediate) | High (Calculated approx. 69%) | Moderate (Yields for some steps not readily available) |
| Key Reagents | Hydrogen Peroxide, H₂SO₄, HNO₃, Iron powder | Hydrogen Peroxide, Ammonia, POCl₃, NaOBr |
| Reaction Conditions | Generally moderate to high temperatures | Involves a low-temperature rearrangement |
| Scalability | Well-documented for large-scale synthesis | Potentially more complex due to more steps |
Table 1: Step-by-Step Yield Comparison
| Step | Route A: From 2-Chloropyridine | Yield (%) | Route B: From Isonicotinic Acid | Yield (%) |
| 1 | N-Oxidation of 2-chloropyridine | >98[1][2] | N-Oxidation of isonicotinic acid | Good (quantitative data not specified)[3] |
| 2 | Nitration of 2-chloropyridine-N-oxide | ~75 (calculated from experimental data)[4] | Amination of isonicotinic acid N-oxide | Yield not specified |
| 3 | Reduction of 2-chloro-4-nitropyridine-N-oxide | 91.3[5][6] | Chlorination of isonicotinamide-N-oxide | ~85 (on an analogous substrate)[1][5] |
| 4 | - | - | Hofmann rearrangement | Yield not specified |
| Final Step | N,N-dibutylation of 4-amino-2-chloropyridine | High (estimated >80%) | N,N-dibutylation of 4-amino-2-chloropyridine | High (estimated >80%) |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
References
- 1. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 2. oaji.net [oaji.net]
- 3. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, understanding the stability of substituted 4-aminopyridines is crucial for the development of safe, effective, and reliable therapeutics. This guide provides a comparative analysis of the stability of various 4-aminopyridine derivatives, supported by experimental data, to inform candidate selection and formulation strategies.
The 4-aminopyridine scaffold is a cornerstone in the development of drugs targeting potassium channels. However, modifications to the parent molecule, while essential for modulating pharmacological activity, can significantly impact its chemical stability. This guide delves into the stability of 4-aminopyridine and several of its substituted analogues under various conditions, offering insights into their degradation pathways and the influence of different functional groups.
Comparative Stability Data
The following table summarizes the available quantitative data on the stability of 4-aminopyridine and its derivatives. The data is compiled from studies on oral capsule formulations and investigations into oxidative and metabolic degradation.
| Compound Name | Substituent(s) | Formulation/Matrix | Storage Conditions | Duration | Remaining Compound (%) | Reference |
| 4-Aminopyridine | None | 5 mg oral capsules | 4°C | 6 months | >95% | [1][2] |
| 23°C | 6 months | >95% | [1][2] | |||
| 37°C | 1 month | >95% | [1][2] | |||
| 10 mg oral capsules | Room Temperature (light protected) | 365 days | >94% | [3] | ||
| 3,4-Diaminopyridine | 3-amino | 5 mg oral capsules | 4°C | 6 months | >95% | [1][2] |
| 23°C | 6 months | >95% | [1][2] | |||
| 37°C | 1 month | >95% | [1][2] | |||
| Molecular form in solution | 5% or 15% H₂O₂ | 216 hours | Significant degradation | [4] | ||
| Salt form in solution | 5% or 15% H₂O₂ | 216 hours | More stable than molecular form | [4] | ||
| 3-Fluoro-4-aminopyridine (3F4AP) | 3-fluoro | In vitro (CYP2E1 metabolism) | N/A | N/A | Less stable than 5Me3F4AP | [5] |
| 3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) | 3-fluoro, 5-methyl | In vitro (CYP2E1 metabolism) | N/A | N/A | More stable towards oxidation than 3F4AP | [5] |
Experimental Protocols
A detailed understanding of the methodologies used to generate stability data is essential for its correct interpretation and for designing further studies.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) for Oral Capsules
This method is employed to quantify the active pharmaceutical ingredient (API) in capsule formulations and to separate it from any potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm particle size), is typically used.
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate) is used. The exact composition is optimized to achieve good separation of the API from its degradants. For instance, a mobile phase of acetonitrile-methanol-0.032 M ammonium acetate (55:05:40, v/v/v) has been reported.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The UV detector is set to a wavelength where the API has maximum absorbance, for example, 275 nm.
-
Sample Preparation: The contents of the capsules are dissolved in a suitable solvent (e.g., water), filtered, and diluted to a known concentration before injection into the HPLC system.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. The method must be able to resolve the intact drug from all the degradation products formed under these conditions.
Oxidative Degradation of 3,4-Diaminopyridine
This protocol is designed to assess the stability of a compound under oxidative stress.
-
Procedure: Solutions of the compound (both as the free base and as a salt) are exposed to hydrogen peroxide (e.g., 5% or 15%) for a defined period (e.g., up to 216 hours).
-
Analysis: Samples are analyzed at various time points using HPLC-UV to monitor the degradation of the parent compound and the formation of degradation products.
-
Identification of Degradants: Fractions containing the impurities can be collected using semi-preparative HPLC and their structures elucidated using techniques such as HPLC-UV-ESI-MS (Electrospray Ionization Mass Spectrometry) and IR (Infrared) spectroscopy.
Key Stability Insights and Degradation Pathways
The stability of 4-aminopyridine and its derivatives is influenced by the nature and position of substituents, as well as the chemical form of the molecule.
-
Unsubstituted 4-Aminopyridine and 3,4-Diaminopyridine: Both compounds exhibit excellent chemical stability in solid oral dosage forms when protected from light, with minimal degradation observed even after extended storage at room and refrigerated temperatures.[1][2][3]
-
Effect of Chemical Form: A study on 3,4-diaminopyridine demonstrated that the salt form is significantly more stable under oxidative stress compared to the molecular (free base) form.[4] This is attributed to the protonation of the pyridine nitrogen and the amino group in the salt form, which reduces their susceptibility to oxidation by hydrogen peroxide.[4]
-
Metabolic Stability and the Role of Substituents: The metabolic stability of 4-aminopyridine derivatives is a critical factor in their pharmacokinetic profile. The cytochrome P450 enzyme CYP2E1 has been identified as a key enzyme in the metabolism of 4-aminopyridine and its fluoro-substituted analogue, 3-fluoro-4-aminopyridine (3F4AP). The introduction of a methyl group at the 5-position in 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) was shown to increase its stability towards oxidation by CYP2E1 compared to 3F4AP.[5]
The following diagram illustrates a proposed degradation pathway for 3,4-diaminopyridine under oxidative stress.
Caption: Oxidative degradation of 3,4-diaminopyridine.
The following diagram illustrates the metabolic pathway of 4-aminopyridine mediated by CYP2E1.
Caption: Metabolic hydroxylation of 4-aminopyridine.
Conclusion
The stability of substituted 4-aminopyridines is a multifaceted issue that is critical to address during drug development. While the parent 4-aminopyridine and 3,4-diaminopyridine are chemically stable in solid formulations, their stability in solution and under metabolic conditions can be influenced by their chemical form and the presence of substituents. The enhanced metabolic stability of 3-fluoro-5-methylpyridin-4-amine compared to its non-methylated counterpart highlights the potential of strategic substitutions to improve the drug-like properties of this important class of compounds. Further systematic studies on a broader range of substituted 4-aminopyridines are warranted to establish a comprehensive structure-stability relationship, which would greatly aid in the rational design of new and improved 4-aminopyridine-based therapeutics.
References
- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sefh.es [sefh.es]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Efficacy of N,N-dibutyl-2-chloropyridin-4-amine in a Model Reaction: A Comparative Analysis
A comprehensive review of available scientific literature and chemical databases indicates a significant lack of published data on the catalytic efficacy of N,N-dibutyl-2-chloropyridin-4-amine in any model chemical reaction. Despite extensive searches for experimental protocols, quantitative performance data, and comparative studies, no specific information was found to validate its use as a catalyst and compare it with established alternatives.
This guide aims to provide a framework for such a comparison, outlining the typical model reactions, potential alternatives, and the necessary experimental data required for a rigorous evaluation. However, without specific data for this compound, a direct comparison remains hypothetical.
Introduction to 4-Dialkylaminopyridine Catalysts
This compound belongs to the broader class of 4-dialkylaminopyridine (4-DAAP) catalysts. The most well-known member of this class is 4-(Dimethylamino)pyridine (DMAP), a highly efficient nucleophilic catalyst widely employed in organic synthesis, particularly in acylation and esterification reactions. The catalytic activity of 4-DAAPs stems from the ability of the lone pair of electrons on the exocyclic nitrogen atom to participate in resonance with the pyridine ring, rendering the ring nitrogen significantly more nucleophilic than pyridine itself.
The general mechanism for DMAP-catalyzed acylation involves the formation of a highly reactive N-acylpyridinium intermediate, which is then readily attacked by a nucleophile (e.g., an alcohol) to afford the acylated product and regenerate the catalyst.
Hypothetical Model Reaction: Acylation of a Sterically Hindered Alcohol
A suitable model reaction to evaluate the efficacy of this compound would be the acylation of a sterically hindered secondary or tertiary alcohol, such as 1-adamantanol or tert-butanol, with an acid anhydride (e.g., acetic anhydride or isobutyric anhydride). These reactions are often sluggish and provide a good basis for comparing the activity of different catalysts.
Potential Alternative Catalysts for Comparison:
For a comprehensive comparison, the performance of this compound should be benchmarked against:
-
4-(Dimethylamino)pyridine (DMAP): The industry standard and most widely used 4-DAAP catalyst.
-
4-Pyrrolidinopyridine (PPY): Known to be an even more active catalyst than DMAP in many cases.
-
Pyridine: A less active, traditional catalyst for acylation reactions.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Commonly used as non-nucleophilic bases in conjunction with acylating agents, but can also exhibit some catalytic activity.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison, the following data should be collected and organized in a tabular format.
Table 1: Comparison of Catalyst Efficacy in the Acylation of a Sterically Hindered Alcohol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| This compound | Data not available | Data not available | Data not available | Data not available | The presence of the 2-chloro substituent may influence basicity and steric hindrance. |
| 4-(Dimethylamino)pyridine (DMAP) | Typical value: 1-10 | Literature value | Literature value | Literature value | Standard benchmark for comparison. |
| 4-Pyrrolidinopyridine (PPY) | Typical value: 1-10 | Literature value | Literature value | Literature value | Expected to show higher activity than DMAP. |
| Pyridine | Typical value: Stoichiometric | Literature value | Literature value | Literature value | Lower activity expected, often requiring higher temperatures and longer reaction times. |
| Triethylamine (TEA) | Typical value: Stoichiometric | Literature value | Literature value | Literature value | Primarily acts as a base; lower catalytic efficiency expected compared to 4-DAAPs. |
Experimental Protocols: A General Methodology
The following represents a generalized experimental protocol that could be adapted to evaluate the catalytic activity of this compound.
General Procedure for the Acylation of a Sterically Hindered Alcohol:
-
To a stirred solution of the sterically hindered alcohol (1.0 mmol) and the respective catalyst (0.05 - 0.1 mmol, 5-10 mol%) in a dry aprotic solvent (e.g., dichloromethane, acetonitrile, or THF; 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at room temperature is added the acid anhydride (1.2 mmol).
-
The reaction mixture is stirred at room temperature (or heated to a specific temperature if necessary) and monitored by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC)).
-
Upon completion of the reaction (as indicated by the consumption of the starting alcohol), the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The aqueous layer is extracted with the organic solvent used for the reaction (3 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure ester.
-
The yield and purity of the isolated product are determined.
Mandatory Visualizations
To illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for catalyst evaluation.
Caption: Generalized catalytic cycle for 4-DAAP catalyzed acylation.
Conclusion
While a definitive comparison guide for this compound cannot be provided due to the absence of published experimental data, this document outlines the necessary framework for its evaluation. The performance of this catalyst in a well-defined model reaction, such as the acylation of a sterically hindered alcohol, needs to be systematically studied and compared against established catalysts like DMAP and PPY. Should such data become available, the tables and protocols presented here can serve as a template for a comprehensive and objective comparison for researchers, scientists, and drug development professionals. Until then, the efficacy of this compound as a catalyst remains an open question requiring experimental validation.
Safety Operating Guide
Essential Guide to the Safe Disposal of N,N-dibutyl-2-chloropyridin-4-amine
Disclaimer: This document provides guidance on the proper disposal of N,N-dibutyl-2-chloropyridin-4-amine based on safety data for structurally similar compounds, including 2-chloropyridin-4-amine. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Hazard Information
This compound is a chlorinated pyridine derivative and should be handled with extreme caution. Based on data for analogous compounds, it is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1] It is also expected to cause severe skin and eye irritation or burns and is likely toxic to aquatic life with long-lasting effects.
Emergency Procedures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber, nitrile rubber). |
| Skin and Body | A lab coat, chemical-resistant apron, and closed-toe shoes. Consider additional protective clothing as necessary. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator. |
Disposal Operational Plan
The disposal of this compound must be managed as hazardous waste. Chemical waste generators are responsible for ensuring that waste is correctly classified and handled in accordance with all applicable regulations.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.
-
Collect waste in a dedicated, properly labeled, and compatible container. The original container is often a suitable choice.
-
-
Container Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
Include the approximate concentration and any other components of the waste mixture.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not pour this compound down the drain or dispose of it in regular trash.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N,N-dibutyl-2-chloropyridin-4-amine
Essential Safety and Handling Guide for N,N-dibutyl-2-chloropyridin-4-amine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. The following procedures are based on best practices for handling analogous chlorinated pyridine compounds.
Hazard Identification and Personal Protective Equipment
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard assessment is based on structurally similar compounds such as chloropyridines and aminopyridines. These related chemicals are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2][3][4] Therefore, a cautious approach is mandatory.
Summary of Potential Hazards
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][5][6] Some related compounds cause severe skin burns. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][5][6] Some related compounds cause severe eye damage. |
| Respiratory Irritation | May cause respiratory irritation.[2][5][6] |
Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| Routine Handling & Weighing | Chemical safety goggles, butyl or nitrile rubber gloves, and a fully-buttoned lab coat.[1][7][8][9] |
| Risk of Splash or Aerosol Generation | Face shield in addition to chemical safety goggles, appropriate gloves, and a lab coat. |
| Spill Cleanup | Chemical safety goggles, butyl or nitrile rubber gloves, lab coat, and potentially a respirator if ventilation is poor.[1] |
Operational Plan: Handling Procedures
All handling of this compound should occur within a certified laboratory chemical fume hood to minimize inhalation exposure.[8] An emergency eyewash station and safety shower must be accessible within the immediate work area.[1][10]
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
-
Have a spill kit readily available.
-
-
Weighing and Transfer :
-
Reaction Setup :
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure the reaction vessel is properly secured.
-
-
Post-Handling :
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Segregation :
-
Collect all waste, including contaminated PPE and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Do not mix with incompatible waste streams.
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage :
-
Final Disposal :
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
